Mettl16-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12BrN3O6S2 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-[(E)-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14- |
InChI Key |
HYPYGWBCKWTRSP-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N/C(=N\S(=O)(=O)C4=CC=C(C=C4)C(=O)O)/S3)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of METTL16 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase involved in the regulation of gene expression through the modification of various RNA species, including messenger RNA (mRNA) and non-coding RNA. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of a novel class of METTL16 inhibitors, the aminothiazolones, which represent a first-in-class series of compounds targeting this enzyme. The guide details the molecular interactions, quantitative inhibitory data, and the downstream cellular consequences of METTL16 inhibition. Furthermore, it furnishes detailed experimental protocols for the key assays used in the characterization of these inhibitors and visualizes complex pathways and workflows to facilitate a deeper understanding of the science.
Introduction to METTL16
METTL16 is a key "writer" of the m6A modification, the most prevalent internal modification in eukaryotic mRNA. It plays a crucial role in post-transcriptional gene regulation by influencing mRNA splicing, stability, and translation. One of its primary functions is the regulation of S-adenosylmethionine (SAM) homeostasis, the universal methyl donor, through the methylation of the 3'-untranslated region (3'-UTR) of MAT2A pre-mRNA.[1][2] METTL16 also methylates U6 small nuclear RNA (snRNA), impacting spliceosome function.[3] Given its central role in cellular processes and its association with cancer, the development of small molecule inhibitors of METTL16 is of significant therapeutic interest.[1][4]
Mechanism of Action of Aminothiazolone-Based METTL16 Inhibitors
Recent efforts in drug discovery have led to the identification of aminothiazolones as a novel class of METTL16 inhibitors.[1][2] These compounds do not act as catalytic inhibitors in the traditional sense but rather disrupt the crucial interaction between METTL16 and its target RNA substrates.
The primary mechanism of action for these inhibitors is the disruption of the METTL16-RNA binding interface . By binding to the methyltransferase domain (MTD) of METTL16, these small molecules prevent the association of METTL16 with its RNA substrates, such as the MAT2A hairpin 1 (MAT2A-hp1).[1][2] This disruption of the protein-RNA interaction subsequently inhibits the methyltransferase activity of METTL16, as the enzyme cannot modify an unbound substrate.[1][2] Cellular studies have demonstrated that this inhibition leads to alterations in MAT2A splicing and an increase in the overall m6A levels in mRNA, likely due to feedback mechanisms involving SAM biosynthesis.[1]
Signaling Pathway of METTL16 and its Inhibition
The following diagram illustrates the established signaling pathway of METTL16 and the point of intervention for the aminothiazolone inhibitors.
Quantitative Data for Aminothiazolone Inhibitors
The following tables summarize the key quantitative data for the representative aminothiazolone inhibitors of METTL16.
Table 1: In Vitro Inhibition and Binding Affinity
| Compound | FP IC50 (µM)[1][2] | Binding Affinity (KD, µM)[1][2] | Method for KD |
| 1 | 16.3 | - | - |
| 27 | - | - | - |
| 45 | Low µM | 1.35 | switchSENSE biosensor |
| 46 | - | - | - |
| 47 | - | 1.76 | switchSENSE biosensor |
| 47 | - | 5.12 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity
| Compound | Effect on Cancer Cell Viability | Effect on Colony Formation | Effect on MAT2A Splicing | Effect on Total RNA m6A Levels |
| 45 | Suppressed | Suppressed | Promoted | Increased |
| 47 | Suppressed | Suppressed | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of aminothiazolone-based METTL16 inhibitors.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This assay is designed to identify small molecules that disrupt the interaction between METTL16 and its RNA substrate.
-
Principle: An FAM-labeled MAT2A-hp1 RNA probe is used. When bound to the larger METTL16 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecules that disrupt this interaction cause the probe to tumble more freely, leading to a decrease in the polarization signal.
-
Reagents:
-
METTL16 MTD (amino acids 1-291)
-
FAM-labeled MAT2A-hp1 RNA probe (FAM-CUUGUUGGCGUAGGCUACAGAGAAGCCUUCAAG)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT, pH 7.5)
-
Test compounds
-
-
Procedure:
-
Prepare a solution of 50 nM METTL16 MTD and 5 nM FAM-MAT2A-hp1 probe in the assay buffer.
-
Dispense the protein-RNA mixture into a 384-well plate.
-
Add test compounds at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FAM.
-
Calculate IC50 values from the dose-response curves.
-
MTase-Glo™ Methyltransferase Assay
This assay measures the enzymatic activity of METTL16 by detecting the formation of the reaction product, S-adenosyl homocysteine (SAH).
-
Principle: The assay involves a coupled-enzyme reaction. First, METTL16 methylates its RNA substrate using SAM as a methyl donor, producing SAH. In the second step, the MTase-Glo™ reagent is added, which contains enzymes that convert SAH to ADP. The ADP is then used in a luciferase reaction to generate a light signal that is proportional to the amount of SAH produced.
-
Reagents:
-
METTL16 MTD
-
MAT2A-hp1 RNA substrate
-
S-adenosylmethionine (SAM)
-
MTase-Glo™ Assay Kit (Promega)
-
Test compounds
-
-
Procedure:
-
Pre-incubate METTL16 MTD with the test compounds for 30 minutes.
-
Initiate the methyltransferase reaction by adding a mixture of MAT2A-hp1 and SAM.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for METTL16 activity.
-
Add the MTase-Glo™ reagent to stop the methyltransferase reaction and initiate the SAH detection reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Determine the percent inhibition based on the signal relative to a no-inhibitor control.
-
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is used to confirm the direct binding of inhibitors to METTL16 by measuring changes in the protein's thermal stability.
-
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Reagents:
-
Purified METTL16 protein
-
SYPRO Orange dye (or equivalent)
-
Test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing METTL16, SYPRO Orange dye, and the test compound in a suitable buffer.
-
Use a real-time PCR instrument to gradually heat the samples from a low to a high temperature (e.g., 25 °C to 95 °C).
-
Monitor the fluorescence of the dye at each temperature increment.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.
-
A shift in Tm in the presence of the compound compared to a DMSO control indicates binding.
-
Experimental and Logical Workflows
The following diagrams visualize the workflows for inhibitor discovery and characterization.
Conclusion
The aminothiazolone-based inhibitors represent a significant advancement in the field of epitranscriptomics, providing the first potent and cell-active small molecules to probe the function of METTL16. Their mechanism of action, centered on the disruption of the METTL16-RNA interaction, offers a novel strategy for modulating the m6A landscape and influencing downstream cellular processes. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting METTL16 in cancer and other diseases. Future work will likely focus on optimizing the potency and selectivity of these inhibitors and exploring their efficacy in preclinical models.
References
Mettl16-IN-1: A Technical Guide to its Discovery, Synthesis, and Application as a Potent METTL16 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase implicated in various cellular processes, including the regulation of S-adenosylmethionine (SAM) homeostasis and splicing of MAT2A mRNA.[1][2] Its dysregulation has been linked to several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Mettl16-IN-1, a potent small molecule inhibitor of METTL16. We detail its discovery through a fluorescence polarization-based screening, outline a plausible synthesis route based on established chemical methodologies, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of METTL16 inhibition.
Discovery of this compound
This compound, identified as compound 45 in the primary literature, emerged from a high-throughput screening of an in-house small molecule library designed to identify compounds that disrupt the interaction between the METTL16 methyltransferase domain (MTD) and its target RNA.[3] The screening utilized a fluorescence polarization (FP) assay, a robust technique for monitoring molecular interactions in solution.
The initial hit, a (Z)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one (compound 1), demonstrated an IC50 of 16.3 μM in the FP assay.[4] Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of a series of aminothiazolone derivatives. Compound 45, this compound, was identified as a potent inhibitor from this series, exhibiting low micromolar potency in disrupting the METTL16-RNA interaction.[3]
Quantitative Data Summary
The inhibitory activity of this compound and its precursors was quantified using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
| Compound | Assay | Target | IC50 (μM) | Kd (μM) | Reference |
| This compound | FP | METTL16 MTD - U6 snRNA Δ | 2.5 | - | [3] |
| This compound (as compound 45) | FP | METTL16 MTD - MAT2A-hp1 | - | - | [4] |
| This compound | - | METTL16 | 1.7 | 1.35 | [5] |
| Compound 1 | FP | METTL16 MTD - MAT2A-hp1 | 16.3 | - | [4] |
| Compound 27 | FP | METTL16 MTD - U6 snRNA Δ | 6.6 | - | [3] |
| Compound 46 | FP | METTL16 MTD - U6 snRNA Δ | 2.8 | - | [3] |
| Compound 47 | FP | METTL16 MTD - U6 snRNA Δ | 6.4 | - | [3] |
| Compound 49 | FP | METTL16 MTD - U6 snRNA Δ | 5.3 | - | [3] |
Table 1: Biochemical Activity of this compound and Related Compounds.
| Cell Line | Treatment | Effect | Concentration (μM) | Reference |
| MDA-MB-231 | This compound (as compound 45) | Promoted MAT2A splicing | 50 | [3] |
| A549 | This compound (as compound 45) | Promoted MAT2A splicing | 50 | [3] |
| MDA-MB-231 | This compound (as compound 45) | Increased total m6A mRNA levels | 50 | [3] |
| A549 | This compound (as compound 45) | Increased total m6A mRNA levels | 50 | [3] |
Table 2: Cellular Activity of this compound.
Synthesis of this compound
While the exact, detailed synthesis protocol for this compound (compound 45) is not publicly available, a plausible synthetic route can be devised based on the well-established Knoevenagel condensation reaction for the synthesis of 5-ylidene-thiazolidin-4-one derivatives.[6] The general scheme involves the reaction of an active methylene compound (thiazolidin-4-one derivative) with an aldehyde or ketone in the presence of a weak base.
The proposed synthesis for this compound would involve a two-step process:
-
Synthesis of the aminothiazolone core: This would likely involve the reaction of a substituted thiourea with a chloroacetic acid derivative to form the thiazolidin-4-one ring.
-
Knoevenagel condensation: The synthesized aminothiazolone core would then be reacted with a substituted isatin (1H-indole-2,3-dione) derivative to yield the final product, this compound.
Further optimization of reaction conditions, such as solvent, temperature, and catalyst, would be necessary to achieve a high yield of the final compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the disruption of the interaction between the METTL16 MTD and a fluorescently labeled RNA probe.[3]
Materials:
-
384-well black plates
-
Purified METTL16 MTD protein
-
FAM-labeled RNA probe (e.g., MAT2A-hp1 or U6 snRNA Δ)
-
FP buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20
-
Test compounds (including this compound) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the test compounds in FP buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the METTL16 MTD protein to the wells to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.
-
Add the FAM-labeled RNA probe to the wells to a final concentration of 10 nM.
-
Incubate the plate at room temperature for another 30 minutes.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively confirm the inhibition of the METTL16-RNA interaction by the test compounds.[3]
Materials:
-
Purified METTL16 MTD protein
-
FAM-labeled RNA probe
-
Binding buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
Test compounds
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Gel imaging system
Protocol:
-
Prepare reaction mixtures containing the binding buffer, FAM-labeled RNA probe (e.g., 5 nM), and varying concentrations of the test compound.
-
Add the METTL16 MTD protein (e.g., 50 nM) to the reaction mixtures.
-
Incubate the reactions at room temperature for 30 minutes.
-
Load the samples onto the native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Visualize the FAM-labeled RNA bands using a gel imaging system. A decrease in the intensity of the shifted band (protein-RNA complex) with increasing compound concentration indicates inhibition.
RT-qPCR for MAT2A Splicing Analysis
This method is used to assess the effect of this compound on the splicing of MAT2A pre-mRNA in cells.[3]
Materials:
-
Cell culture reagents
-
MDA-MB-231 or A549 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for spliced and unspliced MAT2A transcripts
-
qPCR instrument
Protocol:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers specific for the spliced and unspliced forms of MAT2A.
-
Analyze the qPCR data to determine the relative levels of spliced and unspliced MAT2A transcripts, normalized to a housekeeping gene. An increase in the ratio of spliced to unspliced MAT2A indicates promotion of splicing.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a transcriptome-wide method to map m6A modifications and can be used to assess the global impact of this compound on RNA methylation.[4][7]
Materials:
-
Cells treated with this compound or DMSO
-
Total RNA extraction kit
-
mRNA purification kit
-
RNA fragmentation reagents
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation buffer
-
RNA library preparation kit for sequencing
-
Next-generation sequencing platform
Protocol:
-
Extract total RNA from the treated and control cells and purify the mRNA.
-
Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).
-
Take an aliquot of the fragmented mRNA as the input control.
-
Incubate the remaining fragmented mRNA with an anti-m6A antibody to immunoprecipitate the m6A-containing fragments.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-enriched RNA fragments from the beads.
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
Sequence the libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify and quantify m6A peaks across the transcriptome, comparing the this compound treated samples to the control samples.
Visualizations
METTL16 Signaling Pathway and Inhibition by this compound
References
- 1. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 3. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
Mettl16-IN-1: A Technical Guide to Targeting the METTL16 RNA Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mettl16-IN-1, a first-in-class small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL16. METTL16 plays a critical role in cellular processes through its function as an m6A "writer" and its involvement in translation initiation. Dysregulation of METTL16 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document details the biochemical and cellular activity of this compound, provides structured quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction to METTL16
METTL16 is a key enzyme in the field of epitranscriptomics, responsible for installing the N6-methyladenosine (m6A) modification on specific RNA substrates.[1][2] Unlike the well-characterized METTL3/14 complex, METTL16 acts as a monomer and targets a distinct set of RNAs, including the U6 small nuclear RNA (snRNA) and the messenger RNA (mRNA) of S-adenosylmethionine (SAM) synthetase (MAT2A).[2][3] This positions METTL16 as a crucial regulator of SAM homeostasis, the primary methyl donor for all methylation reactions in the cell.[1][2][4]
METTL16 exhibits dual functionality based on its subcellular localization. In the nucleus, it acts as an m6A methyltransferase, influencing RNA processing and stability.[1] In the cytoplasm, it has been shown to promote the translation of mRNAs by interacting with eukaryotic initiation factors.[1][5] Given its role in fundamental cellular processes and its association with diseases like cancer, the development of potent and selective METTL16 inhibitors is of significant interest for both basic research and therapeutic applications.[1][6][7]
This compound: An Aminothiazolone-Class Inhibitor
This compound, also identified as compound 45 in its discovery campaign, is a potent inhibitor of METTL16 belonging to the aminothiazolone chemical class.[1][6] It was identified through a fluorescence-polarization (FP)-based screening of a small molecule library and subsequent structure-activity relationship (SAR) optimization.[1][6] this compound disrupts the interaction between METTL16 and its RNA substrates, thereby inhibiting its methyltransferase activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant compounds.
Table 1: In Vitro Activity of this compound and Analogs against METTL16
| Compound | IC50 (µM) vs. METTL16-MAT2A-hp1 Interaction (FP Assay) | IC50 (µM) vs. METTL16-U6 snRNA Interaction (FP Assay) | Kd (µM) vs. METTL16 (Biosensor Assay) |
| This compound (Compound 45) | Not explicitly stated, but described as potent | 2.5[1][6] | 1.35[8] |
| Compound 27 | Potent | 6.6[1][6] | Not Reported |
| Compound 46 | Potent | 2.8[1][6] | Not Reported |
| Compound 47 | Potent | 6.4[1][6] | Not Reported |
| Compound 49 | Potent | 5.3[6] | Not Reported |
| Initial Hit (Compound 1) | 16.3[1][6] | Not Reported | Not Reported |
Table 2: Binding Affinities of METTL16 to RNA Substrates
| RNA Substrate | Kd (nM) - EMSA | Kd (nM) - FP Assay |
| MAT2A-hp1 | 4.7[1][6] | 29.42[1][6] |
| U6 snRNA Δ | 6.6[1][6] | 32.14[1][6] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration |
| MDA-MB-231 | MAT2A Splicing | Promotes splicing | 50 µM[8] |
| A549 | MAT2A Splicing | Promotes splicing | 50 µM[8] |
| MDA-MB-231 | Total mRNA m6A levels | Increases | 50 µM[8] |
| A549 | Total mRNA m6A levels | Increases | 50 µM[8] |
Signaling Pathways and Mechanism of Action
METTL16's primary role is in the regulation of m6A methylation and SAM homeostasis. This compound acts by disrupting the binding of METTL16 to its RNA substrates.
METTL16 Signaling Pathway
Caption: METTL16's dual role in the nucleus and cytoplasm and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.
Fluorescence Polarization (FP) Assay for METTL16-RNA Interaction
This assay is used to screen for and characterize inhibitors that disrupt the binding of METTL16 to its fluorescently labeled RNA substrates.
Materials:
-
Purified METTL16 MTD (Methyltransferase Domain) protein
-
FAM-labeled MAT2A-hp1 RNA or Cy5-labeled U6 snRNA Δ
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well, black, non-binding surface plates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute the METTL16 MTD protein to a 2X working concentration (e.g., 100 nM) in Assay Buffer.
-
Dilute the fluorescently labeled RNA to a 2X working concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a serial dilution of this compound or other test compounds in DMSO, and then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution to the appropriate wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X METTL16 MTD protein solution to all wells except the "no protein" control wells. Add 10 µL of Assay Buffer to the "no protein" wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Initiate Binding Reaction:
-
Add 5 µL of the 2X fluorescently labeled RNA solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MTase-Glo™ Methyltransferase Assay
This bioluminescent assay measures the methyltransferase activity of METTL16 by quantifying the production of S-adenosyl homocysteine (SAH).
Materials:
-
Purified METTL16 MTD protein
-
MAT2A-hp1 RNA substrate
-
S-adenosylmethionine (SAM)
-
MTase-Glo™ Reagent and Detection Solution (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Methyltransferase Reaction:
-
SAH Detection:
-
Add the MTase-Glo™ Reagent to the reaction wells. This reagent converts the SAH produced into ADP.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the MTase-Glo™ Detection Solution. This solution contains luciferase and luciferin, which generate a light signal in the presence of ATP (converted from ADP).
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of SAH produced and thus to the methyltransferase activity.
-
Calculate the percentage of inhibition and determine the IC50 value for the inhibitor.
-
Experimental and Logical Workflows
Visualizing the workflow for inhibitor discovery and characterization can provide a clear logical framework.
This compound Discovery Workflow
Caption: The workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a valuable chemical probe for elucidating the biological functions of METTL16 and serves as a promising starting point for the development of therapeutic agents targeting this RNA methyltransferase. The data and protocols presented in this guide are intended to facilitate further research into METTL16 and the development of next-generation inhibitors with improved potency and selectivity. The continued exploration of METTL16 biology, aided by tools such as this compound, will undoubtedly deepen our understanding of post-transcriptional gene regulation and its role in human disease.
References
- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]
The Unseen Regulator: A Technical Guide to the Biological Function of METTL16 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase that plays a multifaceted role in cellular homeostasis. Beyond its canonical function as an m6A "writer," METTL16 is a key sensor of S-adenosylmethionine (SAM) levels, directly regulating the splicing of MAT2A mRNA, which encodes the enzyme responsible for SAM synthesis. This feedback loop positions METTL16 as a central node in cellular methylation potential. Furthermore, emerging evidence highlights methylation-independent functions of METTL16 in promoting translation initiation. Given its pivotal roles, the inhibition of METTL16 presents a compelling therapeutic strategy for a range of diseases, including various cancers. This technical guide provides an in-depth exploration of the biological consequences of METTL16 inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Core Biological Functions of METTL16
METTL16 is a versatile RNA-binding protein with at least two distinct major functions:
-
m6A Methyltransferase Activity: METTL16 catalyzes the transfer of a methyl group from SAM to the N6 position of adenosine residues on specific RNA substrates. Its primary and most well-characterized targets are the U6 small nuclear RNA (snRNA) and the messenger RNA (mRNA) encoding S-adenosylmethionine synthetase (MAT2A)[1][2]. The methylation of U6 snRNA at position A43 is crucial for pre-mRNA splicing[3][4].
-
Regulation of SAM Homeostasis: METTL16 acts as a cellular sensor for SAM, the universal methyl donor. By methylating hairpin structures in the 3' untranslated region (3' UTR) of MAT2A pre-mRNA, METTL16 influences its splicing and stability[1][5][6]. When SAM levels are high, METTL16-mediated methylation leads to intron retention and subsequent degradation of the MAT2A transcript. Conversely, under low SAM conditions, METTL16's binding to MAT2A pre-mRNA promotes splicing and the production of functional MAT2A protein, thereby restoring SAM levels[6][7].
-
Methylation-Independent Translational Regulation: METTL16 has been shown to promote the translation of a large number of mRNAs independently of its methyltransferase activity[8][9][10]. This is achieved through direct interaction with components of the translation initiation machinery, such as eukaryotic initiation factors (eIFs) eIF3a/b and eIF4E2[8][11]. By facilitating the assembly of the translation initiation complex, METTL16 enhances protein synthesis[8][10].
The Impact of METTL16 Inhibition: Signaling Pathways and Cellular Consequences
Inhibition of METTL16, either through small molecules or genetic knockdown, disrupts these core functions, leading to a cascade of cellular events.
Disruption of SAM Homeostasis and Splicing
The most immediate consequence of inhibiting METTL16's catalytic activity or its binding to MAT2A mRNA is the dysregulation of SAM homeostasis. Inhibition mimics a state of low SAM, leading to increased splicing and expression of MAT2A[1][12]. This can have widespread effects on other methylation-dependent processes in the cell.
Altered Translation Landscape
Inhibition of METTL16's interaction with the translation machinery can lead to a global reduction in the translation efficiency of a subset of mRNAs, many of which are implicated in cell proliferation and survival[8]. This provides a strong rationale for targeting METTL16 in cancer therapy.
Effects on Cancer Cell Proliferation and Viability
Numerous studies have demonstrated that inhibition or knockdown of METTL16 can impede the proliferation and viability of various cancer cell lines. This effect is often cell-type specific and can be attributed to the combined disruption of its roles in splicing, translation, and overall m6A epitranscriptomics[13][14][15].
Quantitative Data on METTL16 Inhibition
The following tables summarize key quantitative data from studies on METTL16 inhibitors and knockdown experiments.
Table 1: In Vitro Inhibitor Potency
| Compound Class | Inhibitor | Target Interaction | Assay | IC50 | Cell Line | Reference |
| Aminourea | Compound 1 | Catalytic Activity | m6A ELISA | 25.82 ± 17.19 nM | - | [4][14][15] |
| Aminourea | Compound 2 | Catalytic Activity | m6A ELISA | 60.91 ± 2.75 nM | - | [4][14][15] |
| Aminothiazolone | Compound 1 | METTL16-RNA Interaction | FP | 16.3 µM | - | [1][2] |
| Aminothiazolone | Compound 27 | METTL16-RNA Interaction | FP | 6.6 µM | - | [1][2] |
| Aminothiazolone | Compound 45 (METTL16-IN-1) | METTL16-RNA Interaction | FP | 2.5 µM | - | [1][2][16] |
| Aminothiazolone | Compound 46 | METTL16-RNA Interaction | FP | 2.8 µM | - | [1][2] |
| Aminothiazolone | Compound 47 | METTL16-RNA Interaction | FP | 6.4 µM | - | [1][2] |
| Aminothiazolone | Compound 49 | METTL16-RNA Interaction | FP | 5.3 µM | - | [1][2] |
Table 2: Cellular Effects of METTL16 Inhibition and Knockdown
| Condition | Cell Line | Effect | Quantitative Metric | Reference |
| Compound 1 & 2 | HL-60 (Leukemia) | Reduced cell viability | Up to 40% reduction | [4][15] |
| Aminothiazolone Inhibitors | MDA-MB-231 (Breast Cancer) | Mild suppression of cell viability | - | [1][2] |
| Compound 45 (50 µM) | MDA-MB-231 (Breast Cancer) | Increased MAT2A mRNA splicing | p < 0.01 | [1][2] |
| Compound 45 | MDA-MB-231 (Breast Cancer) | Increased total m6A levels | - | [1][2] |
| METTL16 Knockdown | T24 & UMUC3 (Bladder Cancer) | Increased cisplatin IC50 | - | [13] |
| METTL16 Knockdown | PANC-1 & CFPAC-1 (Pancreatic Cancer) | Downregulation of CDK1, CCNB2; Upregulation of CDKN1A | - | [17] |
| METTL16 Knockdown | HT22 (Hippocampal cells) | Reduced MAT2A mRNA stability | ~70% reduced to ~20% after 8h ActD | [8] |
| METTL16 Knockdown | 293A-TOA cells | ~20% reduction in total m6A marks | - | [18] |
Key Experimental Protocols
This section provides an overview of essential methodologies for studying METTL16 inhibition.
METTL16 Knockdown using siRNA
This protocol describes the transient knockdown of METTL16 expression using small interfering RNAs.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in appropriate growth medium to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with METTL16-specific siRNAs or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Harvest or Re-transfection: For prolonged knockdown, cells can be harvested at this point, or replated and subjected to a second round of transfection[19].
-
Final Incubation and Harvest: After the desired incubation period (e.g., 6 days for extended knockdown), harvest the cells.
-
Analysis: Assess METTL16 knockdown efficiency by Western blotting for protein levels and RT-qPCR for mRNA levels[12][19].
Co-Immunoprecipitation (Co-IP) for METTL16 Interaction Partners
This protocol is used to identify proteins that interact with METTL16 within the cell.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or tagged METTL16 with a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-coupled agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to METTL16 or the tag overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners[5][20][21][22][23].
In Vitro Methylation Assay
This assay measures the methyltransferase activity of recombinant METTL16 on a specific RNA substrate.
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant METTL16 protein, the RNA substrate (e.g., MAT2A hairpin 1), and the methyl donor SAM (can be radiolabeled, e.g., [³H]-SAM).
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Quenching: Stop the reaction, for example, by adding EDTA or by heat inactivation.
-
Analysis: The extent of methylation can be quantified in several ways:
-
Filter-binding assay: If using a radiolabeled methyl group, spot the reaction mixture onto a filter membrane, wash away unincorporated SAM, and measure the retained radioactivity using a scintillation counter.
-
LC-MS/MS: Digest the RNA to nucleosides and quantify the amount of m6A relative to adenosine.
-
Luminescence-based assay: Use a commercial kit (e.g., MTase-Glo) that measures the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction[1][2].
-
Cell Viability and Proliferation Assays
These assays are used to determine the effect of METTL16 inhibition on cancer cell growth.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with various concentrations of the METTL16 inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Assay:
-
MTT/MTS Assay: Add MTT or MTS reagent to the wells. The reagent is converted by metabolically active cells into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.
-
Crystal Violet Assay: Fix and stain the cells with crystal violet. After washing, the retained dye is solubilized and the absorbance is measured.
-
EdU Incorporation Assay: Measure DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.
-
Conclusion and Future Directions
METTL16 stands as a pivotal regulator of gene expression, operating at the intersection of RNA modification, splicing, and translation. Its inhibition disrupts fundamental cellular processes, offering a promising avenue for therapeutic intervention, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers aiming to further elucidate the biological roles of METTL16 and to develop novel inhibitors. Future research should focus on identifying the full spectrum of METTL16's direct and indirect targets, understanding the context-dependent nature of its functions in different cellular environments, and advancing the development of potent and specific small molecule inhibitors for clinical applications. The dual functionality of METTL16 as both an m6A writer and a translational regulator suggests that inhibitors targeting either its catalytic activity or its protein-protein interactions could yield distinct and therapeutically valuable outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PXD032068 - Identifying interaction proteins of METTL16 using co immunoprecipitation and mass spectroscopy - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA Methyltransferase METTL16’s Protein Domains Have Differential Functional Effects on Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. METTL16 suppressed the proliferation and cisplatin-chemoresistance of bladder cancer by degrading PMEPA1 mRNA in a m6A manner through autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of METTL16 as a cytoplasmic RNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Mettl16-IN-1: A Potent Modulator of m6A RNA Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in the regulation of gene expression. The dysregulation of m6A methylation has been implicated in a variety of human diseases, including cancer. Methyltransferase-like 16 (METTL16) is a key m6A writer enzyme that, along with the METTL3/METTL14 complex, is responsible for installing m6A modifications on RNA. Mettl16-IN-1, a novel aminothiazolone-based inhibitor, has emerged as a potent and valuable tool for studying the biological functions of METTL16 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on m6A RNA methylation. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to METTL16 and m6A RNA Methylation
N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that influences mRNA splicing, stability, translation, and nuclear export[1][2]. The m6A modification is installed by a "writer" complex, primarily composed of METTL3 and METTL14, and can be removed by "eraser" enzymes such as FTO and ALKBH5. "Reader" proteins, containing YTH domains, recognize m6A-modified RNA and mediate its downstream effects.
METTL16 is a more recently characterized m6A methyltransferase with distinct substrate specificity compared to the METTL3/METTL14 complex[3][4]. It plays a crucial role in cellular homeostasis by regulating the splicing and stability of S-adenosylmethionine (SAM) synthetase mRNA (MAT2A), thereby controlling the cellular levels of the universal methyl donor, SAM[5]. METTL16 has also been shown to methylate other non-coding RNAs, including the U6 small nuclear RNA (snRNA), and has been implicated in the regulation of translation initiation through interactions with eukaryotic initiation factors (eIFs)[1][6]. Given its multifaceted roles, METTL16 has become an attractive target for therapeutic intervention in diseases characterized by aberrant m6A methylation.
This compound: A First-in-Class METTL16 Inhibitor
This compound is a potent, cell-permeable small molecule inhibitor of METTL16[7][8][9]. It belongs to the aminothiazolone class of compounds and functions by disrupting the interaction between METTL16 and its RNA substrates[7][8]. By inhibiting the binding of METTL16 to RNA, this compound effectively modulates the m6A methylation landscape and downstream cellular processes.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the RNA-binding groove of the METTL16 methyltransferase domain (MTD)[7]. This prevents METTL16 from engaging with its target RNA molecules, thereby inhibiting the deposition of m6A marks. Notably, the inhibition of METTL16's RNA binding activity can lead to complex downstream effects. For instance, by preventing METTL16 from binding to the MAT2A pre-mRNA, this compound can promote its splicing, leading to an increase in SAM biosynthesis[7]. This, in turn, can paradoxically lead to an increase in global m6A levels, likely due to the enhanced activity of other SAM-dependent methyltransferases like METTL3/METTL14[7].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with METTL16.
| Parameter | Value | Assay | Reference |
| IC50 (METTL16 MTD - U6 snRNA Δ interaction) | 2.5 µM | Fluorescence Polarization | [7][8] |
| IC50 (METTL16 MTD - MAT2A-hp1 interaction) | 1.7 µM | Fluorescence Polarization | [10] |
| Kd (METTL16 MTD) | 1.35 µM | Not Specified | [10] |
| Table 1: In vitro binding and inhibitory activity of this compound. |
| Cellular Effect | Observation | Cell Lines | Reference |
| MAT2A mRNA Splicing | Promotes splicing | MDA-MB-231, A549 | [10] |
| Total m6A mRNA Levels | Increases total m6A levels (quantitative fold-change not specified) | MDA-MB-231, A549 | [7] |
| Table 2: Cellular effects of this compound. |
Signaling Pathways and Experimental Workflows
METTL16-Mediated Regulation of SAM Homeostasis
The following diagram illustrates the signaling pathway through which METTL16 regulates the cellular levels of S-adenosylmethionine (SAM) by controlling the splicing of MAT2A pre-mRNA. Under low SAM conditions, METTL16's prolonged binding to the MAT2A pre-mRNA promotes splicing and subsequent production of SAM. When SAM levels are high, METTL16 dissociates more rapidly, leading to intron retention and degradation of the MAT2A transcript. This compound disrupts this regulatory loop by preventing METTL16 from binding to the MAT2A pre-mRNA.
Caption: METTL16 regulation of SAM homeostasis via MAT2A splicing.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to characterize the biochemical and cellular effects of this compound.
Caption: Workflow for characterizing this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for METTL16-RNA Interaction
This protocol is adapted from the methods used to characterize aminothiazolone inhibitors of METTL16[7][8].
Objective: To determine the IC50 value of this compound for the disruption of the METTL16-RNA interaction.
Materials:
-
METTL16 Methyltransferase Domain (MTD, amino acids 1-291), purified
-
FAM-labeled MAT2A-hp1 RNA probe or Cy5-labeled U6 snRNA Δ probe
-
This compound
-
FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, non-binding microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of this compound in FP buffer. The final concentrations should typically range from low nanomolar to high micromolar.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the METTL16 MTD protein to each well to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the protein.
-
Add the FAM-labeled MAT2A-hp1 or Cy5-labeled U6 snRNA Δ probe to each well to a final concentration of 5 nM.
-
Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader. For the FAM probe, use an excitation wavelength of 485 nm and an emission wavelength of 535 nm. For the Cy5 probe, use an excitation of 630 nm and emission of 680 nm[7][8].
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized procedure based on the validation of METTL16 inhibitors[7][8].
Objective: To visually confirm that this compound disrupts the formation of the METTL16-RNA complex.
Materials:
-
METTL16 MTD, purified
-
Fluorophore-labeled RNA probe (e.g., FAM-MAT2A-hp1)
-
This compound
-
EMSA binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine EMSA binding buffer, METTL16 MTD (final concentration 50 nM), and varying concentrations of this compound or DMSO.
-
Incubate the mixtures at room temperature for 30 minutes.
-
Add the fluorophore-labeled RNA probe to each reaction to a final concentration of 5 nM.
-
Incubate for another 15-30 minutes at room temperature.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
Visualize the gel using an appropriate imaging system to detect the fluorophore-labeled RNA. A decrease in the shifted band (protein-RNA complex) with increasing inhibitor concentration indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for CETSA. Specific conditions for this compound may require optimization.
Objective: To confirm the direct binding of this compound to METTL16 in a cellular context.
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-METTL16 antibody
Procedure:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10-50 µM) or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-METTL16 antibody to detect the amount of soluble METTL16 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
This protocol provides a general workflow for MeRIP-seq.
Objective: To identify and quantify m6A modifications across the transcriptome following treatment with this compound.
Materials:
-
Total RNA from cells treated with this compound or DMSO
-
mRNA purification kit
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
RNA purification kits
-
Next-generation sequencing library preparation kit
Procedure:
-
Isolate total RNA from treated and control cells and purify mRNA.
-
Fragment the mRNA to an average size of ~100-200 nucleotides.
-
Take an aliquot of the fragmented RNA as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Purify the immunoprecipitated RNA and the input RNA.
-
Prepare sequencing libraries from both the immunoprecipitated and input RNA samples.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify m6A peaks and differential methylation between the treated and control samples.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of METTL16 in m6A RNA methylation and gene regulation. Its ability to specifically disrupt the METTL16-RNA interaction provides a powerful tool for researchers in both academia and industry. The data and protocols presented in this technical guide offer a solid foundation for utilizing this compound in studies aimed at understanding the epitranscriptome and exploring novel therapeutic strategies for diseases linked to aberrant m6A modification. Further research, including the generation of more extensive quantitative cellular data, will continue to refine our understanding of this promising inhibitor and its target.
References
- 1. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. The Role of the m6A RNA Methyltransferase METTL16 in Gene Expression and SAM Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Binding by the m6A Methyltransferases METTL16 and METTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Aminothiazolone Inhibitors Disrupt the ProteinâRNA Interaction of METTL16 and Modulate the m6A RNA Modification [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Mettl16-IN-1: Elucidating its Role in Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyltransferase-like protein 16 (METTL16) is an N6-methyladenosine (m6A) RNA methyltransferase that plays a critical role in cellular processes by modulating gene expression. It installs m6A modifications on specific RNA targets, notably the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[1][2] This activity is crucial for regulating SAM homeostasis, pre-mRNA splicing, and maintaining cell viability.[3][4] Given its emerging role in various cancers, METTL16 has become a promising therapeutic target.[4][5] Mettl16-IN-1 is a first-in-class, potent small-molecule inhibitor developed to probe the functions of METTL16. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its impact on gene expression, supported by quantitative data and detailed experimental protocols.
The Role of METTL16 in Gene Expression
METTL16 is a SAM-dependent m6A methyltransferase that acts on a specific consensus sequence, UACAGAGAA, located within a defined RNA secondary structure.[3][6] Its two primary, well-characterized substrates are U6 snRNA and MAT2A pre-mRNA.[1][3]
-
MAT2A Regulation and SAM Homeostasis: METTL16 is a key sensor of cellular SAM levels. In SAM-replete conditions, METTL16 methylates hairpin structures in the 3' UTR of MAT2A pre-mRNA.[7] This methylation event impairs the splicing of the terminal intron, leading to intron retention and subsequent degradation of the MAT2A transcript.[3] Conversely, when SAM levels are low, METTL16 binds to the MAT2A pre-mRNA but its catalytic activity is stalled. This bound, inactive METTL16 then recruits splicing machinery, promoting the production of mature MAT2A mRNA and restoring SAM levels.[3]
-
U6 snRNA Methylation and Splicing: METTL16 methylates adenosine at position 43 (A43) of the U6 snRNA.[8][9] This modification occurs during the early stages of U6 snRNP biogenesis.[8] The A43 residue is located within a highly conserved region of U6 snRNA that directly base-pairs with the 5' splice site of pre-mRNAs during the splicing process.[1][8] This suggests the m6A modification by METTL16 fine-tunes spliceosome assembly or splice site recognition.[1][3]
-
Other RNA Interactions: METTL16 has also been shown to bind to other RNA classes, including numerous long non-coding RNAs (lncRNAs) like MALAT1 and XIST, as well as other pre-mRNAs.[1][8] While the functional consequences of many of these interactions are still under investigation, they suggest METTL16 has a broader role in post-transcriptional gene regulation than currently understood.[2] In the cytoplasm, METTL16 can also promote the translation of certain mRNAs in an m6A-independent manner by interacting with eukaryotic initiation factors.[10][11]
This compound: A Potent Inhibitor of METTL16-RNA Interaction
This compound (also referred to as compound 45) is a first-in-class aminothiazolone-based inhibitor designed to disrupt the protein-RNA interaction of METTL16.[4][5] It was identified through a fluorescence-polarization (FP)-based high-throughput screen and subsequent structural optimization.[5] this compound directly binds to the methyltransferase domain (MTD) of METTL16, thereby preventing the binding of its RNA substrates.[5] This inhibitory action allows for the specific interrogation of METTL16's function in gene expression.
Quantitative Data Summary
The inhibitory potency of this compound and related compounds has been characterized using various biochemical and biophysical assays. The key quantitative data are summarized below.
Table 1: Inhibitory Activity of this compound and Related Aminothiazolones
| Compound | Target Interaction | Assay | IC50 (µM) | Reference(s) |
| This compound (45) | METTL16 - MAT2A-hp1 | FP | 1.7 | [12] |
| This compound (45) | METTL16 MTD - U6 snRNA Δ | FP | 2.5 | [5][12] |
| Compound 1 | METTL16 - MAT2A-hp1 | FP | 16.3 | [4][5] |
| Compound 27 | METTL16 - MAT2A-hp1 | FP | 6.6 | [4][5] |
| Compound 46 | METTL16 - MAT2A-hp1 | FP | 2.0 | [5] |
| Compound 47 | METTL16 - MAT2A-hp1 | FP | 2.1 | [5] |
| Compound 49 | METTL16 - MAT2A-hp1 | FP | 3.0 | [5] |
Table 2: Binding Affinity of Inhibitors to METTL16
| Compound | Assay | Kd (µM) | Reference(s) |
| This compound (45) | switchSENSE | 1.35 | [5][12] |
| Compound 47 | switchSENSE | 1.76 | [4][5] |
| Compound 47 | ITC | 5.12 | [4][5] |
Table 3: Nanomolar-Active METTL16 Inhibitors
Note: These compounds were identified in a separate study and are distinct from the aminothiazolone series.
| Compound | Assay | IC50 (nM) | Kd (µM) vs MTD | Reference(s) |
|---|---|---|---|---|
| Compound 1 | m6A ELISA | 25.82 ± 17.19 | 3.31 ± 0.61 | [13][14] |
| Compound 2 | m6A ELISA | 60.91 ± 2.75 | 2.84 ± 0.94 |[13][14] |
Table 4: METTL16 Binding Affinities to RNA Substrates
| METTL16 Construct | RNA Substrate | Assay | Kd / Km (nM) | Reference(s) |
| Full Length | U6 snRNA | MST | 16 | [3] |
| Full Length | MAT2A hp1 | Kinetic Analysis | 27 | [1] |
| MTD only | MAT2A-hp1 | FP | 29.42 | [4] |
| MTD only | U6 snRNA Δ | FP | 32.14 | [4] |
| MTD only | MAT2A-hp1 | Kinetic Analysis | 760 | [1] |
| Full Length | MALAT1 triple helix | MST | 31 | [15] |
Impact of this compound on Gene Expression
By inhibiting METTL16's ability to bind RNA, this compound directly modulates its regulatory functions.
-
Effect on MAT2A Splicing: Treatment of MDA-MB-231 and A549 cells with this compound (at concentrations of 12.5-50 µM for 24 hours) was shown to promote MAT2A splicing.[12] This phenocopies the effect of low SAM levels, where the catalytic activity of METTL16 is inhibited, leading to the production of mature MAT2A mRNA.
-
Effect on Global m6A Levels: this compound treatment was also observed to increase total m6A mRNA levels in cells.[12] This seemingly counterintuitive result may be due to indirect effects, potentially arising from the increased levels of mature MAT2A transcript, which would boost the production of SAM, the methyl donor for all m6A methyltransferases, including the highly abundant METTL3/14 complex.[10][12]
Key Experimental Protocols
The identification and characterization of this compound relied on several key biochemical and biophysical assays.
Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the disruption of the interaction between METTL16 and a fluorescently labeled RNA substrate (e.g., FAM-labeled MAT2A-hp1). When the large METTL16 protein is bound to the small fluorescent RNA, the complex tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor disrupts this interaction, the small, free RNA tumbles rapidly, leading to low polarization.
-
Methodology:
-
The METTL16 methyltransferase domain (MTD) protein (e.g., 50 nM final concentration) is incubated with a FAM-labeled RNA substrate (e.g., 5 nM MAT2A-hp1) in assay buffer.
-
Varying concentrations of the test compound (inhibitor) are added to the mixture. A control with 1% DMSO is used.
-
After incubation, the fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[4]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: This technique is used to confirm the disruption of the protein-RNA complex. Protein-RNA complexes migrate more slowly through a non-denaturing polyacrylamide gel than free RNA.
-
Methodology:
-
METTL16 MTD protein (e.g., 50 nM) is incubated with a fluorescently labeled RNA substrate (e.g., 5 nM) in the presence of varying concentrations of the inhibitor.
-
The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
The gel is imaged using a system capable of detecting the fluorescent label (e.g., ChemiDoc MP).
-
A decrease in the intensity of the shifted (protein-RNA complex) band and a corresponding increase in the free RNA band indicate inhibitory activity.[4]
-
Differential Scanning Fluorimetry (DSF)
-
Principle: DSF measures the thermal stability of a protein by monitoring its unfolding transition. The binding of a small molecule ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Methodology:
-
METTL16 MTD protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.
-
The inhibitor compound is added at various concentrations.
-
The sample is heated in a qPCR instrument, and fluorescence is measured as a function of temperature.
-
A shift in the Tm in the presence of the compound indicates direct binding to the protein.[5]
-
switchSENSE Biosensor Assay
-
Principle: This is a biophysical method to measure binding kinetics and affinity (Kd). It involves immobilizing the protein of interest on a gold surface via a DNA lever and monitoring changes in the lever's dynamics upon binding of a ligand.
-
Methodology:
-
The METTL16 protein is immobilized on the sensor chip.
-
A series of inhibitor concentrations are flowed over the chip.
-
Binding and dissociation events are monitored in real-time.
-
The resulting data are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[5]
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the complex roles of METTL16 in gene expression. Its ability to disrupt METTL16-RNA interactions provides a powerful tool to study the downstream consequences of inhibiting m6A methylation on specific targets and to explore the non-catalytic functions of METTL16. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers in the field of epitranscriptomics and drug discovery. Future work should focus on leveraging this compound and similar compounds to explore the therapeutic potential of METTL16 inhibition in diseases such as acute myeloid leukemia and other cancers where its activity is implicated.[4][13] Further development of more potent and selective inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tw.sinobiological.com [tw.sinobiological.com]
- 7. genecards.org [genecards.org]
- 8. embopress.org [embopress.org]
- 9. Human METTL16 is a N 6‐methyladenosine (m6A) methyltransferase that targets pre‐mRNAs and various non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
Mettl16-IN-1: A Novel Inhibitor of the METTL16 RNA Methyltransferase with Anti-Proliferative Effects in Cancer Cells
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The field of epitranscriptomics has identified N6-methyladenosine (m6A) as a critical regulator of RNA metabolism and cellular function. The dysregulation of m6A writers, erasers, and readers is increasingly implicated in the pathogenesis of various diseases, including cancer. METTL16, a key m6A methyltransferase, has emerged as a protein of interest due to its multifaceted roles in both the nucleus and cytoplasm, influencing everything from RNA splicing to translation initiation.[1][2] In certain cancer contexts, METTL16 has been shown to play an oncogenic role, making it a compelling target for therapeutic intervention.[1][3][4][5] This technical guide provides an in-depth overview of a first-in-class small molecule inhibitor, Mettl16-IN-1, and its demonstrated impact on cancer cell proliferation.
This compound: A Potent Aminothiazolone-based Inhibitor of METTL16
This compound, also identified as compound 45 in its discovery publication, is a potent inhibitor of the METTL16 methyltransferase.[3][4][5] It belongs to the aminothiazolone class of compounds and was identified through a fluorescence-polarization-based screening assay designed to disrupt the interaction between METTL16 and its RNA substrates.[1][3][4][5]
Biochemical and Biophysical Properties
This compound exhibits robust inhibitory activity against METTL16, as evidenced by its biochemical and biophysical parameters. The compound effectively disrupts the binding of METTL16 to its target RNA sequences.
| Parameter | Value | Method | Reference |
| IC50 (METTL16 Inhibition) | 1.7 µM | Fluorescence Polarization | [6] |
| Kd (Binding to METTL16 MTD) | 1.35 µM | Microscale Thermophoresis | [6] |
| IC50 (U6 snRNAΔ Binding) | 2.5 µM | Fluorescence Polarization | [6] |
Impact of this compound on Cancer Cell Proliferation
The therapeutic potential of this compound lies in its ability to suppress the growth of cancer cells. In vitro studies have demonstrated its anti-proliferative effects across various cancer cell lines.
Cell Viability Assays
Treatment with this compound leads to a dose-dependent reduction in the viability of cancer cells. The half-maximal inhibitory concentration (IC50) for cell viability has been determined in several cell lines.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Reduced viability by up to 40% (at nanomolar concentrations of similar METTL16 inhibitors) | WST-1 Assay | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data on direct IC50 for proliferation not available, but shown to affect MAT2A splicing | RT-PCR | [6] |
| A549 | Lung Carcinoma | Data on direct IC50 for proliferation not available, but shown to affect MAT2A splicing | RT-PCR | [6] |
Note: While direct IC50 values for the proliferation of all cell lines are not yet published for this compound, the significant reduction in viability of leukemia cells by other potent METTL16 inhibitors highlights the potential of this therapeutic strategy.
Colony Formation Assays
Long-term exposure to this compound also impairs the ability of cancer cells to form colonies, indicating a sustained anti-proliferative effect.
| Cell Line | Treatment Concentration | Inhibition of Colony Formation | Reference |
| Cancer Cell Lines | Varied | Dose-dependent suppression | [1][4] |
Mechanism of Action: How this compound Exerts its Anti-Cancer Effects
METTL16 has dual functions within the cell, acting as an m6A "writer" in the nucleus and a translation facilitator in the cytoplasm.[1][8] this compound, by inhibiting METTL16, is believed to disrupt these oncogenic functions.
Disruption of METTL16's Cytoplasmic Role in Translation
In the cytoplasm, METTL16 interacts with eukaryotic initiation factors (eIFs) to promote the translation of a large number of mRNAs, including those encoding oncogenic proteins.[1][2][8] By inhibiting METTL16, this compound can impede the assembly of the translation-initiation complex, thereby reducing the synthesis of proteins essential for cancer cell growth and proliferation.
Caption: this compound inhibits METTL16, disrupting its interaction with eIFs and suppressing oncogenic protein translation.
Modulation of Nuclear m6A Deposition and Splicing
In the nucleus, METTL16 is responsible for depositing m6A on specific RNA substrates, including the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[9][10] This modification influences the splicing of MAT2A, thereby regulating cellular SAM levels, which are crucial for all methylation reactions. This compound has been shown to promote MAT2A splicing, suggesting it modulates the nuclear function of METTL16.[6]
Caption: this compound modulates the nuclear activity of METTL16, affecting MAT2A splicing and SAM homeostasis.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the inhibitor for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Colony Formation Assay
-
Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Inhibitor Treatment: Cells are treated with this compound at various concentrations or with a vehicle control. The medium containing the inhibitor is refreshed every 3-4 days.
-
Incubation: The cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet solution.
-
Colony Counting: The stained colonies are imaged, and the number of colonies in each well is counted.
-
Data Analysis: The percentage of colony formation is calculated relative to the vehicle-treated control.
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of chemical probes to study the biological functions of METTL16 and as a potential therapeutic agent for cancers dependent on this enzyme. Its ability to inhibit METTL16 activity and suppress cancer cell proliferation provides a strong rationale for further preclinical development. Future studies should focus on elucidating the broader impact of this compound on the m6A epitranscriptome, its in vivo efficacy and safety profiles, and the identification of predictive biomarkers for patient stratification. The continued exploration of METTL16 inhibitors like this compound holds promise for expanding the arsenal of targeted therapies against cancer.
References
- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]
- 10. genecards.org [genecards.org]
Investigating METTL16's Role in Tumorigenesis with Mettl16-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferase-like 16 (METTL16) is an RNA methyltransferase that plays a complex and often contradictory role in cancer biology. It functions as an N6-methyladenosine (m6A) "writer," modifying RNA and influencing its processing and stability. However, emerging evidence reveals a dual functionality, with METTL16 also acting as a key regulator of protein translation in an m6A-independent manner. This technical guide provides an in-depth overview of METTL16's role in tumorigenesis and the utility of the chemical probe Mettl16-IN-1 in dissecting its functions. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting METTL16.
Data Presentation
The role of METTL16 in cancer is highly context-dependent, with its expression and functional consequences varying across different tumor types. The following tables summarize key quantitative data related to METTL16 expression and the effects of its modulation in various cancers, as well as the characteristics of the inhibitor this compound.
Table 1: Differential Expression of METTL16 in Human Cancers (TCGA Data)
| Cancer Type | Expression Status in Tumor vs. Normal Tissue | Prognostic Significance of High Expression |
| Colorectal Cancer (CRC) | Upregulated[1] | Associated with shorter Overall Survival (OS)[1] |
| Hepatocellular Carcinoma (HCC) | Upregulated[2] | Associated with poor prognosis[2] |
| Gastric Cancer | Upregulated | Promotes cell proliferation |
| Brain Cancer | Upregulated | Associated with shorter OS[1] |
| Ovarian Cancer | Upregulated | Associated with shorter OS[1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Downregulated[3][4][5] | Associated with favorable outcome[4][5] |
| Bladder Urothelial Carcinoma (BLCA) | Downregulated | - |
| Breast Invasive Carcinoma (BRCA) | Downregulated | High expression linked with poor survival[1] |
| Lung Squamous Cell Carcinoma (LUSC) | Downregulated | - |
| Lung Adenocarcinoma (LUAD) | Downregulated | - |
Table 2: Effects of METTL16 Modulation on Cancer Cell Phenotypes
| Cancer Type | Modulation | Effect on Proliferation | Effect on Migration/Invasion | In Vivo Effect (Tumor Growth) | Key Downstream Target/Pathway |
| Colorectal Cancer (CRC) | Knockdown | Suppressed[1] | Suppressed[1] | - | - |
| Hepatocellular Carcinoma (HCC) | Knockdown | Inhibited[2] | Decreased[2] | - | RAB11B-AS1 (downregulation)[2] |
| Hepatocellular Carcinoma (HCC) | Overexpression | - | - | Promoted[2] | - |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Knockdown | Promoted[3] | - | Promoted | p21 signaling (inhibition)[3][4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpression | Inhibited[3][4] | - | Suppressed[5] | p21 signaling (activation)[3][4] |
Table 3: Characteristics of METTL16 Inhibitor: this compound
| Parameter | Value |
| IC50 (in vitro) | 1.7 µM |
| Kd | 1.35 µM |
| Mechanism of Action | Potent METTL16 inhibitor |
| Cellular Effects | Promotes MAT2A splicing in MDA-MB-231 and A549 cells |
| In Vivo Formulation (example) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of METTL16's functions. Below are protocols for key experiments commonly used to study METTL16 and the effects of its inhibition.
WST-1 Cell Viability Assay
This colorimetric assay assesses cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound or other test compounds
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Co-Immunoprecipitation (Co-IP) for METTL16 Interacting Proteins
Co-IP is used to identify proteins that interact with METTL16 in the cellular context.
Materials:
-
Cells expressing METTL16
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Anti-METTL16 antibody (validated for IP) or control IgG
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. This is the whole-cell lysate.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Incubate the pre-cleared lysate with an anti-METTL16 antibody or control IgG overnight at 4°C with gentle rotation. A recommended starting antibody concentration is 1-5 µg per 1 mg of total protein lysate.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the protein complexes from the beads using elution buffer. For Western blot analysis, elution can be done by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against METTL16 and putative interacting partners.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
MeRIP-seq is a technique to identify m6A-modified RNA transcripts on a transcriptome-wide scale.
Materials:
-
Total RNA from cells or tissues
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
MeRIP Immunoprecipitation Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% IGEPAL CA-630)
-
Elution Buffer (e.g., containing N6-methyladenosine for competitive elution)
-
RNA fragmentation reagents
-
RNA library preparation kit for sequencing
Procedure:
-
Isolate high-quality total RNA from your samples.
-
Fragment the RNA to an appropriate size (typically ~100 nucleotides) using enzymatic or chemical methods.
-
Take a small aliquot of the fragmented RNA as an "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody in MeRIP IP buffer for 2 hours to overnight at 4°C with rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Wash the beads several times with IP buffer to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the antibody-bead complex.
-
Purify the eluted RNA and the input RNA.
-
Construct sequencing libraries from both the immunoprecipitated RNA and the input RNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify m6A peaks and differentially methylated transcripts.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to METTL16.
Caption: Dual roles of METTL16 in tumorigenesis.
References
- 1. Pan-cancer analysis of Methyltransferase-like 16 (METTL16) and validated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL16 promotes hepatocellular carcinoma progression through downregulating RAB11B-AS1 in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway [frontiersin.org]
- 5. Frontiers | METTL16 predicts a favorable outcome and primes antitumor immunity in pancreatic ductal adenocarcinoma [frontiersin.org]
Mettl16-IN-1 and Its Impact on S-adenosylmethionine Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer. Methyltransferase-like 16 (Mettl16) is a key RNA methyltransferase that plays a pivotal role in maintaining cellular S-adenosylmethionine (SAM) homeostasis. It achieves this by modulating the splicing of MAT2A mRNA, which encodes the SAM synthetase. This document provides a comprehensive technical overview of Mettl16-IN-1, a potent small molecule inhibitor of Mettl16, and its effects on SAM homeostasis. We will delve into the quantitative data, detailed experimental protocols for its characterization, and the underlying signaling pathways.
Introduction to Mettl16 and SAM Homeostasis
S-adenosylmethionine (SAM) is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. The maintenance of stable intracellular SAM levels is crucial for normal cellular function. Mettl16 is a key sensor of cellular SAM levels and acts as a regulator of SAM production through a feedback mechanism involving the MAT2A transcript.
Under conditions of high SAM, Mettl16-mediated methylation of the MAT2A pre-mRNA leads to its degradation, thus reducing the production of SAM synthetase. Conversely, when SAM levels are low, Mettl16's interaction with the MAT2A pre-mRNA is altered, promoting its splicing and the synthesis of SAM synthetase to replenish the cellular SAM pool. This compound is a first-in-class aminothiazolone inhibitor that disrupts the function of Mettl16, offering a valuable tool to probe the intricacies of SAM homeostasis and a potential therapeutic avenue.[1][2][3][4]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters that define the potency and binding affinity of this compound.
| Parameter | Value | Assay | Target | Reference |
| IC50 | 1.7 µM | In vitro METTL16 Inhibition Assay | METTL16 | [5][6] |
| Kd | 1.35 µM | Binding Affinity Assay | METTL16 | [5][6] |
| IC50 | 2.5 µM | U6 snRNA deletion binding interaction | METTL16 MTD | [5] |
Table 1: In vitro potency and binding affinity of this compound.
| Cell Lines | Treatment Concentration | Duration | Effect on MAT2A Splicing | Effect on Total m6A mRNA Levels | Reference |
| MDA-MB-231 | 12.5-50 µM | 24 h | Promotes splicing | Increased | [5] |
| A549 | 12.5-50 µM | 24 h | Promotes splicing | Increased | [5] |
Table 2: Cellular effects of this compound.
Signaling Pathway and Experimental Workflows
To visualize the complex interplay of Mettl16 in SAM homeostasis and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: Mettl16-mediated SAM homeostasis feedback loop and the point of intervention for this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for this compound IC50 Determination
This assay measures the disruption of the interaction between Mettl16 and a fluorescently labeled RNA probe by an inhibitor.
Materials:
-
Recombinant human METTL16 methyltransferase domain (MTD)
-
FAM-labeled MAT2A-hp1 RNA probe (e.g., FAM-CUUGUUGGCGUAGGCUACAGAGAAGCCUUCAAG)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In each well of the microplate, add the FAM-labeled MAT2A-hp1 RNA probe to a final concentration of 2 nM.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Add recombinant METTL16 MTD to a final concentration of 80 nM to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[1]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively confirm the disruption of the Mettl16-RNA interaction by this compound.
Materials:
-
Recombinant human METTL16 MTD
-
Unlabeled MAT2A-hp1 RNA
-
32P-labeled or fluorescently labeled MAT2A-hp1 RNA probe
-
Binding Buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
This compound
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading dye (non-denaturing)
Procedure:
-
Prepare binding reactions in separate tubes. Each reaction should contain Binding Buffer, the labeled RNA probe (e.g., 1 nM), and recombinant METTL16 MTD (e.g., 50 nM).
-
To test the inhibitor, pre-incubate METTL16 MTD with varying concentrations of this compound for 15 minutes at room temperature before adding the labeled RNA probe.
-
For competition assays, add an excess of unlabeled MAT2A-hp1 RNA to a control reaction.
-
Incubate the binding reactions at room temperature for 30 minutes.
-
Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage in a cold room or with cooling.
-
Visualize the RNA bands by autoradiography (for 32P-labeled probes) or fluorescence imaging. A decrease in the shifted band (Mettl16-RNA complex) in the presence of this compound indicates disruption of the interaction.[7][8][9][10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify that this compound engages with its target, Mettl16, within a cellular context.[12][13][14]
Materials:
-
Cultured cells (e.g., MDA-MB-231 or A549)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and anti-Mettl16 antibody
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mettl16 in each sample by Western blotting using an anti-Mettl16 antibody.
-
A shift in the melting curve of Mettl16 to a higher temperature in the presence of this compound indicates target engagement.[12][13][14]
Measurement of Intracellular SAM Levels
This protocol outlines a method to quantify the impact of this compound on the cellular concentration of SAM.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Methanol:Acetonitrile:Water (50:30:20) extraction solvent, pre-chilled to -80°C
-
LC-MS/MS system
-
SAM standard for calibration curve
Procedure:
-
Culture and treat cells with this compound as required.
-
Rapidly wash the cells with ice-cold PBS and then quench the metabolism by adding the pre-chilled extraction solvent.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Vortex the samples vigorously and then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of SAM.
-
Generate a standard curve using a known concentration of SAM to determine the absolute concentration in the samples.
-
Normalize the SAM levels to the total protein concentration or cell number.[15][16]
Conclusion
This compound is a valuable chemical probe for studying the role of Mettl16 in SAM homeostasis and other cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to investigate the effects of this inhibitor and to further explore the therapeutic potential of targeting Mettl16. The intricate feedback loop involving Mettl16 and MAT2A highlights the complexity of cellular metabolic regulation and offers exciting opportunities for the development of novel therapeutic strategies.
References
- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Unraveling the Cellular Impact of METTL16 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular pathways affected by the inhibition of METTL16, a critical RNA methyltransferase. While specific data for a compound designated "Mettl16-IN-1" is not publicly available, this document synthesizes current knowledge on METTL16 function and the effects of its inhibition by novel small molecules, such as aminothiazolone-based inhibitors. This information serves as a robust proxy for understanding the cellular consequences of targeting this enzyme.
Core Functions of METTL16 and Rationale for Inhibition
METTL16 is a key "writer" of N6-methyladenosine (m6A), the most prevalent internal modification in eukaryotic mRNA.[1] Its primary, well-characterized roles involve the methylation of specific RNA substrates, which in turn regulate critical cellular processes.[1][2][3]
Key Substrates and Functions:
-
MAT2A mRNA: METTL16 methylates the 3'-UTR of S-adenosylmethionine (SAM) synthetase (MAT2A) pre-mRNA.[1][2][4] This modification influences the splicing of MAT2A, thereby controlling the intracellular levels of SAM, the universal methyl donor.[1][2][3][4] This creates a feedback loop where METTL16 acts as a sensor and regulator of cellular methylation potential.[1]
-
U6 snRNA: METTL16 installs an m6A mark on U6 small nuclear RNA, a core component of the spliceosome.[2][3][4] This modification is crucial for proper pre-mRNA splicing.[2]
-
Oncogenic lncRNA MALAT1: METTL16 interacts with the triple helical structure of MALAT1, although the functional consequence of this interaction remains under investigation.[2][5]
Given METTL16's essential role in processes like splicing and SAM homeostasis, and its association with various cancers, it has emerged as a compelling target for therapeutic intervention.[1][2][6] Inhibition of METTL16 is being explored as a potential anti-cancer strategy.[6][7]
Cellular Pathways Modulated by METTL16 Inhibition
Inhibition of METTL16 is predicted to disrupt its canonical functions, leading to significant downstream effects on multiple cellular pathways.
Disruption of SAM Homeostasis and Methylation Potential
By inhibiting METTL16, the splicing of MAT2A pre-mRNA is altered, leading to dysregulation of SAM levels.[1][2][3][4] This has widespread consequences for all SAM-dependent methylation reactions in the cell, including:
-
Histone Methylation: Changes in SAM availability can impact histone methyltransferases, altering the epigenetic landscape and gene expression.[8]
-
DNA Methylation: DNA methyltransferases are also reliant on SAM, and their activity could be modulated by METTL16 inhibition.
-
Other RNA Methylation: The activity of other RNA methyltransferases, such as the METTL3/METTL14 complex, is also dependent on SAM concentrations.[1]
Impairment of Pre-mRNA Splicing
Inhibition of METTL16's ability to methylate U6 snRNA could lead to defects in spliceosome assembly and function.[2] This would result in global changes in alternative splicing patterns, potentially leading to the production of non-functional or aberrant proteins.
Effects on Translation
Recent studies have revealed an m6A-independent role for METTL16 in promoting translation.[9][10] METTL16 can interact with eukaryotic initiation factors (eIFs) in the cytoplasm to facilitate the assembly of the translation initiation complex.[9][10] Therefore, inhibitors that block the RNA-binding function of METTL16 could also suppress the translation of specific mRNAs, impacting cell growth and proliferation.[9]
Impact on Cancer Cell Proliferation and Viability
METTL16 expression is dysregulated in several cancers, with both oncogenic and tumor-suppressive roles reported depending on the context.[1][2][7][11] Novel METTL16 inhibitors have been shown to exert anti-proliferative effects in specific cancer cell lines, such as leukemia cells.[7] Down-regulation of METTL16 has been shown to inhibit proliferation by causing G1/S cell cycle arrest.[7]
Quantitative Data on METTL16 Interactions and Inhibition
The following tables summarize key quantitative data from studies on METTL16 and its inhibitors.
Table 1: Binding Affinities of METTL16 for RNA Substrates
| RNA Substrate | METTL16 Construct | Method | KD (nM) | Reference |
| U6 snRNA Δ | MTD | EMSA | 6.6 | [6] |
| MAT2A-hp1 | MTD | EMSA | 4.7 | [6] |
| U6 snRNA Δ | MTD | FP | 32.14 | [6] |
| MAT2A-hp1 | MTD | FP | 29.42 | [6] |
| U6 snRNA | Full-length | MST | 18 | [12] |
| MALAT1 triple helix | Full-length | MST | 31 | [12] |
Table 2: Inhibitory Activity of Novel METTL16 Inhibitors
| Inhibitor | Assay | Target Interaction | IC50 (nM) | Cell Line | Reference |
| Compound 1 | m6A ELISA | Catalytic Activity | 25.82 ± 17.19 | In vitro | [7] |
| Compound 2 | m6A ELISA | Catalytic Activity | 60.91 ± 2.75 | In vitro | [7] |
| Compound 45 | FP | METTL16-RNA binding | Single-digit µM | In vitro | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Fluorescence Polarization (FP) Assay for Screening Inhibitors
This assay is used to identify small molecules that disrupt the interaction between METTL16 and its RNA substrates.[6]
-
Reagents:
-
Purified METTL16 protein (e.g., methyltransferase domain).
-
Fluorophore-labeled RNA substrate (e.g., MAT2A-hp1 or U6 snRNA).
-
Assay buffer.
-
Compound library.
-
-
Procedure:
-
A fixed concentration of METTL16 and the labeled RNA are incubated together to form a complex.
-
Test compounds are added to the mixture.
-
The fluorescence polarization of the solution is measured.
-
A decrease in polarization indicates that the compound has displaced the RNA from METTL16.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of METTL16 to RNA.[6]
-
Reagents:
-
Purified METTL16 protein.
-
Radiolabeled or fluorescently labeled RNA probe.
-
Binding buffer.
-
Polyacrylamide gel.
-
-
Procedure:
-
METTL16 is incubated with the labeled RNA probe.
-
The mixture is resolved on a non-denaturing polyacrylamide gel.
-
The gel is imaged to visualize the migration of the RNA probe.
-
A shift in the mobility of the RNA probe indicates the formation of a protein-RNA complex.
-
m6A ELISA Assay
This assay quantifies the overall level of m6A in total RNA, providing a measure of METTL16's catalytic activity in the presence of inhibitors.[7]
-
Reagents:
-
Purified total RNA from cells treated with inhibitors.
-
Anti-m6A antibody.
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Total RNA is immobilized on a microplate.
-
The anti-m6A antibody is added and allowed to bind to m6A residues.
-
The secondary antibody is added, followed by the substrate.
-
The resulting signal is measured, which is proportional to the amount of m6A in the sample.
-
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Cellular pathways influenced by METTL16 and its inhibition.
Experimental Workflow
Caption: Workflow for identification and validation of METTL16 inhibitors.
Logical Relationship
Caption: Logical flow from METTL16 inhibition to cellular outcomes.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: The catalytic efficiency of METTL16 affects cellular processes by governing the intracellular S-adenosylmethionine setpoint. [scholars.duke.edu]
- 9. mdpi.com [mdpi.com]
- 10. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL16 inhibits pancreatic cancer proliferation and metastasis by promoting MROH8 RNA stability and inhibiting CAPN2 expression – experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
Mettl16-IN-1: A Chemical Probe for Interrogating METTL16 Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The epitranscriptomic writer protein, methyltransferase-like 16 (METTL16), has emerged as a critical regulator of gene expression through its N6-methyladenosine (m6A) modification of various RNA species. To facilitate the study of its biological roles and validate it as a potential therapeutic target, potent and selective chemical probes are indispensable. This technical guide provides a comprehensive overview of Mettl16-IN-1, a first-in-class aminothiazolone-based inhibitor of the METTL16-RNA interaction. We detail its biochemical and cellular activities, provide structured data for easy reference, and present detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to aid in the understanding and application of this compound as a chemical probe for METTL16 function.
Introduction to METTL16
METTL16 is a SAM-dependent RNA methyltransferase that plays a crucial role in cellular homeostasis.[1][2] It possesses a conserved methyltransferase (MTD) domain and unique N- and C-terminal regions that contribute to its substrate specificity.[2][3][4] METTL16 has been shown to methylate a distinct set of RNAs, including the U6 small nuclear RNA (snRNA) and the 3'-untranslated region (3'-UTR) of S-adenosylmethionine (SAM) synthetase (MAT2A) mRNA.[5][6] Through its regulation of MAT2A splicing, METTL16 acts as a sensor of intracellular SAM levels, thereby maintaining methylation potential.[2][7] Dysregulation of METTL16 has been implicated in various diseases, including cancer, highlighting the need for tools to dissect its function.[8]
This compound: A Potent Chemical Probe
This compound is a selective inhibitor of METTL16 that functions by disrupting the protein-RNA interaction.[1] Its discovery through a fluorescence-polarization (FP)-based high-throughput screen has provided the research community with a valuable tool to investigate the cellular consequences of METTL16 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 1.7 µM | METTL16 Methyltransferase Assay | [9] |
| Kd | 1.35 µM | Binding Affinity Assay | [9] |
| IC50 (U6 snRNA binding) | 2.5 µM | FP-based RNA Binding Assay | [9] |
Table 1: Biochemical Activity of this compound
| Cell Lines | Concentration | Effect | Assay | Reference |
| MDA-MB-231, A549 | 12.5-50 µM | Promotes MAT2A splicing | RT-qPCR | [9] |
| MDA-MB-231, A549 | 12.5-50 µM | Increases total m6A mRNA levels | Not Specified | [9] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Fluorescence Polarization (FP)-Based Screening for METTL16 Inhibitors
This assay is designed to identify compounds that disrupt the interaction between METTL16 and its RNA substrates.
Materials:
-
Recombinant METTL16 protein (MTD domain)
-
Fluorescently labeled RNA probe (e.g., FAM-labeled MAT2A hairpin 1)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black, non-binding surface microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled RNA probe in assay buffer at a final concentration of 10 nM.
-
Prepare a solution of METTL16 MTD in assay buffer. The optimal concentration should be determined empirically by titration to achieve a significant polarization window (typically 80-120 mP).
-
In the microplate, add 1 µL of test compound solution at various concentrations. For the positive control (no inhibition), add 1 µL of DMSO. For the negative control (maximum inhibition), add 1 µL of a known binder or a high concentration of a validated inhibitor.
-
Add 10 µL of the METTL16 MTD solution to each well containing the test compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for protein-compound interaction.
-
Add 10 µL of the fluorescently labeled RNA probe solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Real-Time Quantitative PCR (RT-qPCR) for MAT2A Splicing Analysis
This protocol is used to assess the effect of this compound on the alternative splicing of MAT2A pre-mRNA.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
This compound
-
Cell culture medium and supplements
-
TRIzol reagent for RNA extraction
-
Reverse transcription kit
-
qPCR primers specific for spliced and unspliced MAT2A transcripts
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) or DMSO as a vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers that specifically amplify the spliced and unspliced isoforms of MAT2A. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the ratio of spliced to unspliced MAT2A transcripts upon treatment with this compound.
LC-MS/MS for Global m6A Quantification
This method provides a highly sensitive and accurate quantification of the total m6A levels in mRNA.[10][11]
Materials:
-
Total RNA or purified mRNA from cells treated with this compound or DMSO
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
[15N5]-adenosine and [15N5]-m6A as internal standards
Procedure:
-
Digest 100-200 ng of RNA with nuclease P1 at 37°C for 2 hours to hydrolyze the RNA into individual nucleosides.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to remove the 5'-phosphate group.
-
Add the internal standards to the digested sample.
-
Analyze the nucleoside mixture by LC-MS/MS. The separation is typically performed on a C18 column.
-
Quantify adenosine and m6A by monitoring their specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.
-
Calculate the m6A/A ratio by dividing the amount of m6A by the amount of adenosine, normalized to their respective internal standards.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to METTL16 function and the experimental validation of this compound.
METTL16 Signaling and Function
Caption: METTL16 regulates SAM homeostasis via MAT2A pre-mRNA splicing.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and validation of this compound.
Logical Relationship of this compound Action
Caption: this compound inhibits METTL16 function by disrupting RNA binding.
Conclusion
This compound represents a significant advancement in the study of epitranscriptomics, providing a much-needed tool to probe the function of METTL16 in a cellular context. Its characterization through a battery of biochemical and cellular assays has established its utility as a potent and selective inhibitor. This guide provides the necessary information for researchers to effectively utilize this compound in their own investigations, ultimately contributing to a deeper understanding of METTL16 biology and its role in disease. As with any chemical probe, careful experimental design and interpretation of results are paramount to generating robust and meaningful data.
References
- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]
- 3. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RNA methyltransferase METTL16: Targets and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 11. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
The Role of METTL16 in Splicing Regulation: A Technical Guide to Using Mettl16-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of the N6-methyladenosine (m6A) methyltransferase METTL16 in the regulation of pre-mRNA splicing. It details the mechanisms by which METTL16 influences splicing through its catalytic activity on U6 small nuclear RNA (snRNA) and its role as an RNA-binding protein that modulates the splicing of S-adenosylmethionine (SAM) synthetase (MAT2A) pre-mRNA. A key focus of this guide is the application of Mettl16-IN-1, a potent and selective small molecule inhibitor of METTL16, as a chemical probe to investigate these processes. This document provides detailed experimental protocols, quantitative data on the inhibitor's effects, and visual representations of the associated molecular pathways and experimental workflows to support researchers in utilizing this compound for their studies.
Introduction to METTL16 and its Role in Splicing
METTL16 is a crucial m6A "writer" enzyme that plays a significant role in post-transcriptional gene regulation.[1][2] Unlike the well-characterized METTL3/METTL14 complex, METTL16 has distinct RNA targets and regulatory functions. Its involvement in splicing regulation is primarily mediated through two key mechanisms:
-
Methylation of U6 snRNA: METTL16 catalyzes the m6A modification at position A43 of the U6 snRNA.[1][2] This modification occurs within the highly conserved ACAGAGA box, a sequence critical for the base-pairing interaction between U6 snRNA and the 5' splice site of pre-mRNAs during spliceosome assembly.[3] The m6A modification at this position is thought to influence the local secondary structure of U6 snRNA, thereby modulating splice site recognition and the efficiency of the splicing process.[3]
-
Regulation of MAT2A Splicing: METTL16 directly binds to structured hairpin motifs in the 3' untranslated region (UTR) of the pre-mRNA encoding MAT2A, the enzyme responsible for synthesizing the universal methyl donor SAM.[4][5] This interaction regulates the splicing of a retained intron in the MAT2A transcript. The regulatory role of METTL16 on MAT2A splicing is dependent on intracellular SAM levels. Under low SAM conditions, METTL16's enzymatic turnover is reduced, leading to its prolonged occupancy on the MAT2A pre-mRNA, which in turn promotes splicing and increases MAT2A expression.[4] Conversely, under high SAM conditions, METTL16 rapidly methylates the hairpins and dissociates, leading to intron retention and subsequent degradation of the unspliced transcript.[4][6] This feedback loop is crucial for maintaining SAM homeostasis within the cell.[4]
This compound: A Chemical Probe for METTL16 Function
This compound (also referred to as compound 45) is a first-in-class, potent, and cell-permeable inhibitor of METTL16.[7] It belongs to the aminothiazolone chemical class and functions by disrupting the interaction between METTL16 and its target RNAs.[7][8]
Quantitative Data for this compound
| Parameter | Value | Assay | Reference |
| IC50 (METTL16 Inhibition) | 1.7 µM | Fluorescence Polarization | [9][10] |
| Kd (Binding to METTL16) | 1.35 µM | Biosensor Assay | [9][10] |
| IC50 (U6 snRNA interaction) | 2.5 µM | Fluorescence Polarization | [9] |
| Cellular Effect | Promotes MAT2A splicing | Cell-based assays | [9] |
| Cellular Effect | Increases total mRNA m6A levels | Cell-based assays | [9] |
Mechanism of Action of this compound
This compound acts as an inhibitor by directly binding to the methyltransferase domain (MTD) of METTL16.[7] This binding event interferes with the ability of METTL16 to engage with its RNA substrates, including both U6 snRNA and the hairpin structures within MAT2A pre-mRNA.[7][8] By preventing this crucial protein-RNA interaction, this compound effectively inhibits both the catalytic (methylation) and non-catalytic (RNA-binding and splicing regulation) functions of METTL16.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on METTL16 activity and splicing regulation, based on the protocols outlined in the primary literature.[7][8]
Fluorescence Polarization (FP) Assay for METTL16-RNA Interaction
This assay is used to quantify the inhibitory effect of this compound on the binding of METTL16 to its RNA substrates.
Materials:
-
Recombinant METTL16 methyltransferase domain (MTD, amino acids 1-291)
-
5'-FAM labeled RNA oligo corresponding to the METTL16 binding site (e.g., MAT2A-hp1 or a U6 snRNA fragment)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of the this compound serial dilution to each well.
-
Add 5 µL of a solution containing 100 nM METTL16 MTD to each well and incubate for 30 minutes at room temperature.
-
Add 10 µL of a solution containing 10 nM 5'-FAM labeled RNA oligo to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FAM.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides a qualitative validation of the disruption of the METTL16-RNA complex by this compound.
Materials:
-
Recombinant METTL16 MTD
-
5'-FAM labeled RNA oligo
-
This compound
-
Binding Buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Fluorescence gel imager
Procedure:
-
Prepare reaction mixtures containing 50 nM METTL16 MTD, 5 nM FAM-labeled RNA, and varying concentrations of this compound in binding buffer.
-
Incubate the reactions for 30 minutes at room temperature.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 100V) at 4°C.
-
Visualize the gel using a fluorescence imager to detect the FAM-labeled RNA. A decrease in the shifted band (protein-RNA complex) with increasing inhibitor concentration indicates disruption of binding.
In Vitro Methyltransferase Assay
This assay measures the effect of this compound on the catalytic activity of METTL16.
Materials:
-
Recombinant METTL16 MTD
-
Unlabeled RNA substrate (e.g., MAT2A-hp1)
-
S-adenosylmethionine (SAM)
-
This compound
-
MTase-Glo™ Methyltransferase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Set up reactions in a 384-well plate containing METTL16 MTD, the RNA substrate, and varying concentrations of this compound.
-
Pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding SAM.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the formation of S-adenosylhomocysteine (SAH) using the MTase-Glo™ reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Determine the inhibitory effect of this compound on METTL16's methyltransferase activity.
Cellular MAT2A Splicing Assay
This assay evaluates the effect of this compound on the splicing of the retained intron in MAT2A pre-mRNA in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 or A549)
-
This compound
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the retained intron of MAT2A
-
qPCR machine or gel electrophoresis equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR or qPCR using primers that can distinguish between the spliced and unspliced (intron-retained) forms of MAT2A mRNA.
-
Analyze the PCR products by gel electrophoresis or quantify the relative amounts of the spliced and unspliced isoforms by qPCR. An increase in the spliced form relative to the unspliced form indicates that the inhibitor promotes MAT2A splicing.
Conclusion
This compound represents a valuable tool for dissecting the multifaceted roles of METTL16 in splicing regulation and other cellular processes. Its ability to disrupt the METTL16-RNA interaction allows for the specific investigation of both the catalytic and non-catalytic functions of this m6A methyltransferase. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers aiming to utilize this compound to further elucidate the intricate mechanisms of post-transcriptional gene regulation mediated by METTL16. As research in this area progresses, this compound and similar chemical probes will be instrumental in validating METTL16 as a potential therapeutic target in various diseases, including cancer.
References
- 1. embopress.org [embopress.org]
- 2. Human METTL16 is a N 6‐methyladenosine (m6A) methyltransferase that targets pre‐mRNAs and various non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for Mettl16-IN-1 In Vitro Assays
These protocols are intended for researchers, scientists, and drug development professionals interested in the in vitro characterization of Mettl16-IN-1, a known inhibitor of the RNA methyltransferase METTL16.
Introduction
METTL16 is an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for N6-methyladenosine (m6A) modification of specific RNA molecules, including U6 small nuclear RNA (snRNA) and MAT2A pre-mRNA. By regulating the methylation status of its targets, METTL16 plays a crucial role in cellular processes such as splicing and the maintenance of SAM homeostasis. Dysregulation of METTL16 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound has been identified as a potent inhibitor of METTL16, and its in vitro characterization is essential for understanding its mechanism of action and for further drug development efforts.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against METTL16.
| Assay Type | Parameter | Value (µM) | Substrate(s) | Reference |
| METTL16 Enzymatic Inhibition | IC50 | 1.7 | Recombinant METTL16 | [1] |
| METTL16 Binding Affinity | Kd | 1.35 | Recombinant METTL16 | [1] |
| U6 snRNA-METTL16 MTD Binding Inhibition | IC50 | 2.5 | U6 snRNA, METTL16 MTD | [1] |
Experimental Protocols
Several in vitro assays can be employed to characterize the inhibitory activity of this compound. Below are detailed protocols for three common methods.
Fluorescence Polarization (FP) Assay for METTL16-RNA Binding Inhibition
This assay measures the disruption of the interaction between METTL16 and its RNA substrate by an inhibitor.
Principle: A fluorescently labeled RNA substrate, when bound by the larger METTL16 protein, will have a higher fluorescence polarization value compared to the free, unbound RNA. An inhibitor that disrupts this binding will cause a decrease in the polarization signal.
Materials:
-
Recombinant human METTL16 protein (or its methyltransferase domain, MTD)
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM-labeled MAT2A hairpin 1)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the following components to each well:
-
5 µL of diluted this compound (or DMSO for control)
-
10 µL of recombinant METTL16 protein in Assay Buffer (final concentration ~20 nM)
-
5 µL of fluorescently labeled RNA substrate in Assay Buffer (final concentration ~10 nM)
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Methyltransferase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of METTL16 by quantifying the transfer of a radiolabeled methyl group from SAM to an RNA substrate.
Principle: METTL16 utilizes S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as a methyl donor to methylate its RNA substrate. The incorporation of the radiolabeled methyl group into the RNA is measured by scintillation counting.
Materials:
-
Recombinant human METTL16 protein
-
Unlabeled RNA substrate (e.g., U6 snRNA or MAT2A hairpin 1)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Unlabeled SAM
-
This compound
-
Methyltransferase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Methyltransferase Reaction Buffer.
-
Set up the reaction mixture in microcentrifuge tubes on ice:
-
Recombinant METTL16 protein (~100 nM)
-
RNA substrate (~1 µM)
-
[³H]-SAM (~1 µM)
-
Varying concentrations of this compound (or DMSO for control)
-
Methyltransferase Reaction Buffer to a final volume of 25 µL.
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for 1 hour.
-
Stop the reaction by adding 25 µL of ice-cold 10% TCA.
-
Spot the reaction mixture onto glass fiber filters and wash three times with cold 5% TCA, followed by one wash with cold ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTase-Glo™ Methyltransferase Assay (Promega)
This is a commercially available, non-radioactive assay that measures the formation of S-adenosyl homocysteine (SAH), the universal product of SAM-dependent methyltransferases.
Principle: The assay converts SAH to ADP, which is then used in a luciferase-based reaction to generate a luminescent signal. The amount of light produced is proportional to the amount of SAH formed and thus to the methyltransferase activity.
Materials:
-
MTase-Glo™ Methyltransferase Assay Kit (Promega)
-
Recombinant human METTL16 protein
-
RNA substrate (e.g., U6 snRNA or MAT2A hairpin 1)
-
Unlabeled SAM
-
This compound
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Follow the manufacturer's instructions for preparing the MTase-Glo™ reagents.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, set up the methyltransferase reaction:
-
Recombinant METTL16 protein
-
RNA substrate
-
SAM
-
Varying concentrations of this compound (or DMSO for control)
-
-
Incubate at the desired temperature and time (e.g., 30°C for 60 minutes).
-
Add the MTase-Glo™ Reagent to stop the methyltransferase reaction and initiate the conversion of SAH to ADP. Incubate for 30 minutes.
-
Add the MTase-Glo™ Detection Solution to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualization
METTL16-MAT2A Regulatory Pathway
Caption: Regulatory feedback loop of METTL16 and MAT2A in response to cellular SAM levels.
Experimental Workflow for this compound Inhibition Assay
Caption: General workflow for an in vitro inhibition assay of this compound.
References
Application Notes and Protocols for Mettl16-IN-1 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mettl16-IN-1, a potent inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL16, in cell culture experiments. Detailed protocols for cell culture, inhibitor treatment, and downstream analysis are provided to facilitate research into the biological functions of METTL16 and the therapeutic potential of its inhibition.
Introduction
METTL16 is an RNA methyltransferase that plays a crucial role in cellular processes by installing m6A modifications on various RNA substrates, including U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[1] By regulating the splicing of MAT2A, METTL16 is a key regulator of cellular SAM homeostasis.[1] Dysregulation of METTL16 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound is a first-in-class small molecule inhibitor of METTL16 that disrupts the METTL16-RNA interaction.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Inhibition of METTL16) | 1.7 µM | [6] |
| Kd (Binding affinity to METTL16) | 1.35 µM | [6] |
| IC50 (Inhibition of U6 snRNA deletion and METTL16 MTD binding) | 2.5 µM | [6] |
| Effective Concentration Range in Cell Culture | 12.5 - 50 µM | [6] |
| Treatment Duration | 24 hours | [6] |
Experimental Protocols
Cell Culture
MDA-MB-231 Human Breast Cancer Cells
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine. Note: L-15 medium is formulated for use in a CO2-free environment.[7]
-
Culture Conditions: 37°C in a humidified incubator without CO2.
-
Subculturing: When cells reach 70-80% confluency, rinse with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:2 to 1:3.[8]
A549 Human Lung Carcinoma Cells
-
Culture Medium: F-12K Medium supplemented with 10% FBS.[9][10]
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[11][12]
-
Subculturing: When cells reach 80-90% confluency, rinse with PBS, detach with Trypsin-EDTA, and split at a ratio of 1:4 to 1:9.[11]
This compound Treatment
Preparation of this compound Stock Solution:
-
This compound is typically dissolved in DMSO to prepare a stock solution.[13] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.
Treatment Protocol:
-
Cell Seeding: Plate MDA-MB-231 or A549 cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Inhibitor Dilution: On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 12.5, 25, 50 µM).[6] It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration, typically 24 hours.[6]
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Downstream Analysis
Analysis of MAT2A Splicing by RT-qPCR:
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the spliced and unspliced forms of MAT2A. The ratio of spliced to unspliced MAT2A can then be calculated to determine the effect of this compound on splicing.[14][15][16][17][18]
Global m6A Quantification:
-
RNA Isolation: Isolate total RNA or mRNA from treated and control cells.
-
m6A Quantification: Quantify the global m6A levels using a commercially available m6A quantification kit (e.g., ELISA-based or LC-MS/MS).[19][20][21][22][23] These kits typically involve the use of an m6A-specific antibody to detect and quantify the m6A modification.
Visualizations
References
- 1. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 8. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 9. reprocell.com [reprocell.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. nanopartikel.info [nanopartikel.info]
- 13. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 14. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
- 19. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epigentek.com [epigentek.com]
- 21. epigentek.com [epigentek.com]
- 22. An Investigation of the RNA Modification m6A and Its Regulatory Enzymes in Rat Brains Affected by Chronic Morphine Treatment and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
Application Notes: Utilizing Mettl16-IN-1 in Xenograft Mouse Models for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various biological processes, including RNA stability, splicing, and translation. The dysregulation of m6A modification has been increasingly implicated in the pathogenesis of numerous human diseases, including a variety of cancers. METTL16 is a recently identified m6A methyltransferase that, along with the well-characterized METTL3/METTL14 complex, acts as a "writer" of this epigenetic mark.
METTL16 has been shown to have a complex and often context-dependent role in cancer. In some cancers, such as gastric cancer and hepatocellular carcinoma, high expression of METTL16 is associated with tumor progression and poor prognosis[1][2]. Conversely, in pancreatic ductal adenocarcinoma, METTL16 can act as a tumor suppressor[3][4]. This dual role underscores the importance of investigating its function in specific cancer types. METTL16 primarily methylates U6 small nuclear RNA (snRNA) and the 3'-UTR of MAT2A mRNA, which encodes the S-adenosylmethionine (SAM) synthetase, thereby regulating cellular SAM levels, the universal methyl donor[5].
Mettl16-IN-1 is a potent and specific small molecule inhibitor of METTL16 with an IC50 of 1.7 µM[6]. This inhibitor provides a valuable tool for the pharmacological interrogation of METTL16 function in cancer biology. Its use in preclinical xenograft mouse models allows for the assessment of its anti-tumor efficacy, target engagement, and potential as a therapeutic agent. These application notes provide detailed protocols for the use of this compound in xenograft mouse models, aimed at guiding researchers in their investigation of METTL16 as a therapeutic target in cancer.
Mettl16 Signaling Pathway in Cancer
Caption: METTL16 signaling pathway in cancer.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on the formulation provided by commercial suppliers. It is crucial to ensure the complete dissolution of the compound for consistent delivery and to avoid precipitation.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate until the powder is completely dissolved.
-
To prepare the final formulation for injection, follow these steps sequentially, ensuring the solution is mixed thoroughly after each addition:
-
To 100 µL of the 50 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the solution. Mix well.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound in this formulation will be 5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[6].
-
Prepare the vehicle control using the same solvent mixture without the this compound.
-
The formulation should be prepared fresh daily before administration to the animals.
Xenograft Mouse Model Protocol
This is a general protocol that should be adapted based on the specific cancer cell line and research question.
Materials and Reagents:
-
Cancer cell line of interest (e.g., gastric, hepatocellular, or pancreatic cancer cell lines with known METTL16 expression)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (or other suitable extracellular matrix)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Experimental Workflow:
References
- 1. The RNA methyltransferase METTL16 enhances cholangiocarcinoma growth through PRDM15-mediated FGFR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying METTL16 in Gastric Cancer Using Mettl16-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferase-like 16 (METTL16) is an RNA methyltransferase that plays a significant, albeit complex, role in the progression of various cancers, including gastric cancer.[1][2][3] In gastric cancer, METTL16 has been shown to be highly expressed and is associated with tumor progression and poor patient survival.[1][4] It functions as an N6-methyladenosine (m6A) "writer," modifying RNA and influencing gene expression post-transcriptionally.[1][5][6][7] Recent studies have highlighted its involvement in critical cellular processes such as cell proliferation and cuproptosis, a form of programmed cell death, making it a compelling therapeutic target.[8][9][10]
Mettl16-IN-1 is a potent and specific small molecule inhibitor of METTL16.[11][12] These application notes provide a comprehensive guide for utilizing this compound to investigate the function of METTL16 in gastric cancer, offering detailed protocols for key experiments and guidance on data interpretation.
This compound: Chemical Properties and Mechanism of Action
This compound is a valuable tool for elucidating the cellular functions of METTL16. Its primary mechanism of action is the inhibition of the methyltransferase activity of METTL16.[11]
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| IC50 | 1.7 µM | [11][12] |
| Kd | 1.35 µM | [11][12] |
| U6 snRNA binding IC50 | 2.5 µM | [11] |
METTL16 Signaling in Gastric Cancer
METTL16's role in gastric cancer is multifaceted, impacting cell cycle progression and a novel cell death pathway, cuproptosis. Understanding these pathways is crucial for designing experiments and interpreting data when using this compound.
Experimental Workflow for Studying this compound
A systematic approach is essential for characterizing the effects of this compound on gastric cancer cells. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
These protocols are intended as a starting point and may require optimization based on the specific gastric cancer cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound on gastric cancer cells and to establish the IC50 value.
Materials:
-
Gastric cancer cell lines (e.g., AGS, SGC-7901, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of METTL16 and its downstream targets.
Materials:
-
Gastric cancer cells treated with this compound at the determined IC50 concentration.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-METTL16, anti-Cyclin D1, anti-FDX1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression levels of METTL16 target genes.
Materials:
-
Gastric cancer cells treated with this compound.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
qRT-PCR primers for target genes (e.g., CCND1, FDX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction with cDNA, primers, and SYBR Green/TaqMan master mix. Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 4: m6A RNA Methylation Assay
Objective: To determine the global m6A levels in total RNA following treatment with this compound.
Materials:
-
Gastric cancer cells treated with this compound.
-
Total RNA extraction kit.
-
m6A RNA Methylation Assay Kit (colorimetric or fluorometric).
Procedure:
-
RNA Extraction: Extract high-quality total RNA from treated and control cells.
-
m6A Quantification: Follow the manufacturer's protocol for the chosen m6A quantification kit. This typically involves:
-
Binding a specific amount of total RNA to the wells of a microplate.
-
Incubating with a capture antibody that specifically recognizes m6A.
-
Adding a detection antibody and a colorimetric or fluorometric substrate.
-
Measuring the absorbance or fluorescence.
-
-
Data Analysis: Calculate the percentage of m6A in the total RNA based on the standard curve provided in the kit. Compare the m6A levels between treated and control samples.
Conclusion
This compound is a powerful chemical probe for dissecting the role of METTL16 in gastric cancer. By employing the protocols and workflow outlined in these application notes, researchers can systematically investigate the inhibitor's effects on cell viability, signaling pathways, and gene expression, ultimately contributing to the development of novel therapeutic strategies targeting RNA methylation in gastric cancer.
References
- 1. METTL16 in human diseases: What should we do next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analysis of Methyltransferase-like 16 (METTL16) and validated in colorectal cancer | Aging [aging-us.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m⁶A methylation: A master regulator of female fertility and reproductive health | EurekAlert! [eurekalert.org]
- 8. Lactylation of METTL16 promotes cuproptosis via m6A-modification on FDX1 mRNA in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nature Communications Published the New Research Progress on Gastric Cancer Treatment Made by Professor Chen Huang and Professor Guangjian Fanâs Team-Shanghai Jiao Tong University School of Medicine [shsmu.edu.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
Application Notes and Protocols for Mettl16-IN-1 in Leukemia Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Mettl16-IN-1, a potent inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL16, in leukemia cell viability assays. This document outlines the scientific basis for targeting METTL16 in leukemia, experimental procedures, and data analysis.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in mammalian mRNAs and plays a critical role in various cellular processes. METTL16, an m6A methyltransferase, has been identified as a key factor in the survival and proliferation of leukemia cells, particularly in Acute Myeloid Leukemia (AML).[1][2][3] METTL16 is frequently overexpressed in AML cells and is essential for maintaining the leukemic state.[1][2][4] Its inhibition presents a promising therapeutic strategy for leukemia.
This compound is a small molecule inhibitor of METTL16 with a reported IC50 value of 1.7 µM.[5] This compound has been shown to have antitumor activity and can be utilized to probe the consequences of METTL16 inhibition in leukemia cell lines.[5]
Signaling Pathways Involving METTL16 in Leukemia
METTL16 exerts its pro-leukemic effects through at least two distinct pathways:
-
Reprogramming of Branched-Chain Amino Acid (BCAA) Metabolism: METTL16 enhances the expression of BCAT1 and BCAT2, key enzymes in BCAA metabolism, in an m6A-dependent manner. This metabolic reprogramming supports leukemogenesis and the self-renewal of leukemia stem cells.[1][3][6]
-
Activation of the MYC-MAX Axis: METTL16 controls the stability of MXD4 mRNA, a regulator of the MYC pathway. By destabilizing MXD4 mRNA, METTL16 indirectly activates the MYC-MAX oncogenic axis, which is crucial for leukemia progression.[4][7]
Below are diagrams illustrating these pathways.
Quantitative Data Summary
The following table summarizes the known quantitative data for METTL16 inhibitors.
| Inhibitor Name | Target | IC50 Value | Cell Line(s) | Notes | Reference |
| This compound | METTL16 | 1.7 µM | Not specified | Kd = 1.35 µM. Inhibits U6 snRNA binding with IC50 of 2.5 µM. | [5] |
| CDH24-20 | METTL16 | ~2 µM | AML cell lines | First-in-class small molecule inhibitor. | [7] |
| CHD24-21 | METTL16 | ~2 µM | AML cell lines | First-in-class small molecule inhibitor. | [7] |
| Compound 1 | METTL16 | 25.82 ± 17.19 nM | HL-60, CCRF-CEM | Reduced viability of HL-60 cells by up to 40%. | [8][9] |
| Compound 2 | METTL16 | 60.91 ± 2.75 nM | HL-60, CCRF-CEM | Reduced viability of HL-60 cells by up to 40%. | [9] |
Experimental Protocol: Leukemia Cell Viability Assay Using this compound
This protocol is designed to determine the effect of this compound on the viability of leukemia cells. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Materials
-
Leukemia cell lines (e.g., HL-60, K562, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Procedure
-
Cell Seeding:
-
Culture leukemia cells in RPMI-1640 medium to ensure they are in the logarithmic growth phase.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM to encompass the reported IC50.
-
Add 100 µL of the diluted inhibitor to the respective wells. The final volume in each well will be 200 µL.
-
For the vehicle control wells, add medium containing the same concentration of DMSO as the highest concentration of the inhibitor.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 to 72 hours. The optimal incubation time may need to be determined empirically for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
Targeting METTL16 with small molecule inhibitors like this compound is a viable strategy for anti-leukemic drug discovery. The provided protocol offers a robust framework for assessing the efficacy of such inhibitors in a laboratory setting. Researchers can adapt this protocol to test other leukemia cell lines and further investigate the downstream effects of METTL16 inhibition.
References
- 1. METTL16 drives leukemogenesis and leukemia stem cell self-renewal by reprogramming BCAA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL16-mediated inhibition of MXD4 promotes leukemia through activation of the MYC-MAX axis [iris.unicampania.it]
- 3. METTL16 drives leukemogenesis and leukemia stem cell self-renewal by reprogramming BCAA metabolism [u-labex.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newswise.com [newswise.com]
- 7. METTL16-mediated inhibition of MXD4 promotes leukemia through activation of the MYC-MAX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting METTL16 in Animal Models of Cancer
Introduction
METTL16 (Methyltransferase-like 16) is an N6-methyladenosine (m6A) RNA methyltransferase that has emerged as a significant regulator in the progression of various cancers.[1][2] Its role, however, appears to be context-dependent, acting as either a tumor suppressor or an oncogene in different malignancies.[2][3] This dual functionality makes METTL16 a compelling target for therapeutic intervention. These application notes provide an overview of METTL16's role in cancer and protocols for evaluating METTL16-targeting agents, such as the inhibitor METTL16-IN-1, in preclinical animal models.
Application Notes
METTL16 as a Therapeutic Target in Cancer
METTL16's involvement in critical cellular processes, including cell proliferation, metastasis, and immune evasion, underscores its potential as a therapeutic target.[4][5] In pancreatic cancer, for instance, METTL16 has been shown to act as a tumor suppressor, with its downregulation associated with poorer prognosis.[2][6] Conversely, in gastric cancer, high expression of METTL16 is linked to tumor progression and poor survival outcomes.[3][7]
The development of small molecule inhibitors targeting METTL16, such as this compound, offers a promising avenue for cancer therapy. This compound is a potent inhibitor of METTL16 with an IC50 of 1.7 µM.[8] While in vivo data for this compound is not yet widely available, in vitro studies have demonstrated its potential to modulate METTL16 activity.[8] The protocols outlined below, derived from studies involving METTL16 knockdown and overexpression, provide a framework for the preclinical evaluation of such inhibitors in animal models of cancer.
Signaling Pathways and Mechanisms
METTL16 influences tumor biology through various signaling pathways. In pancreatic cancer, METTL16 has been found to suppress cell proliferation via the p21 signaling pathway.[2][9] It has also been implicated in regulating the stability of MROH8 RNA, which in turn affects CAPN2 expression to inhibit cancer progression.[4] In colorectal cancer, METTL16 can modulate the immune microenvironment by epigenetically regulating PD-L1 expression, suggesting a role in immune evasion.[5]
Quantitative Data from Animal Models
The following tables summarize quantitative data from studies investigating the effect of METTL16 modulation in xenograft mouse models. This data can serve as a benchmark for evaluating the efficacy of METTL16 inhibitors.
Table 1: Effect of METTL16 Knockdown on Tumor Growth in Pancreatic Cancer
| Animal Model | Cancer Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| Nude Mice | PANC-1 | sh-NC (Control) | ~250 (at 6 weeks) | ~0.2 | [2] |
| Nude Mice | PANC-1 | sh-METTL16 | ~750 (at 6 weeks) | ~0.6 | [2] |
Table 2: Effect of METTL16 Overexpression on Tumor Growth in Pancreatic Cancer
| Animal Model | Cancer Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Reference |
| Nude Mice | MIA PaCa-2 | OE-NC (Control) | ~1200 (at day 28) | [6] |
| Nude Mice | MIA PaCa-2 | OE-METTL16 | ~400 (at day 28) | [6] |
Table 3: Effect of METTL16 Knockdown on Tumor Growth in Gastric Cancer
| Animal Model | Cancer Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| BALB/c Nude Mice | MGC803 | shNC (Control) | ~1000 (at 6 weeks) | ~0.8 | [7] |
| BALB/c Nude Mice | MGC803 | shMETTL16 | ~300 (at 6 weeks) | ~0.3 | [7] |
Table 4: Effect of METTL16 Overexpression in Combination with Anti-PD-1 in Colorectal Cancer
| Animal Model | Cancer Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Reference |
| Syngeneic Mouse Model | MC38 | Vector + IgG | ~1500 (at day 24) | [5] |
| Syngeneic Mouse Model | MC38 | METTL16 OE + IgG | ~800 (at day 24) | [5] |
| Syngeneic Mouse Model | MC38 | Vector + anti-PD-1 | ~700 (at day 24) | [5] |
| Syngeneic Mouse Model | MC38 | METTL16 OE + anti-PD-1 | ~200 (at day 24) | [5] |
Experimental Protocols
The following protocols are based on methodologies reported in studies involving METTL16 manipulation in cancer animal models and can be adapted for the evaluation of METTL16 inhibitors like this compound.
Protocol 1: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a METTL16 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MGC803)
-
Matrigel (or similar basement membrane matrix)
-
Phosphate-buffered saline (PBS) or appropriate vehicle
-
METTL16 inhibitor (e.g., this compound)
-
Calipers for tumor measurement
-
Anesthetic agent
-
Surgical tools for tumor excision
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[6]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution to the control group of mice according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Treatment Group: Administer the METTL16 inhibitor at the desired concentration and dosing schedule.
-
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 3-4 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a predetermined size), euthanize the mice.[2][7]
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67, PCNA) and METTL16 expression, or Western blot analysis.[2]
Protocol 2: Immunohistochemical Analysis of Tumor Tissues
Objective: To assess the expression of specific proteins (e.g., METTL16, Ki67, PCNA) in tumor tissues following treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-METTL16, anti-Ki67, anti-PCNA)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the secondary antibody.
-
Detection: Apply the DAB chromogen substrate and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and perform quantitative analysis of protein expression if required.
These protocols provide a foundation for researchers to design and execute preclinical studies to investigate the therapeutic potential of targeting METTL16 in various cancer types. The specific details of the protocols, such as cell numbers, inhibitor concentrations, and treatment schedules, should be optimized for each specific cancer model and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. METTL16 inhibits pancreatic cancer proliferation and metastasis by promoting MROH8 RNA stability and inhibiting CAPN2 expression – experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A methyltransferase METTL16 mediates immune evasion of colorectal cancer cells via epigenetically regulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | METTL16 predicts a favorable outcome and primes antitumor immunity in pancreatic ductal adenocarcinoma [frontiersin.org]
- 7. METTL16 promotes cell proliferation by up‐regulating cyclin D1 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Determining the Potency of METTL16 Inhibitors: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA methyltransferase METTL16 has emerged as a critical regulator of gene expression and cellular homeostasis, with growing evidence linking its dysregulation to various cancers. As a result, the development of small molecule inhibitors targeting METTL16 is an area of intense research. A key parameter for characterizing the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by half. This document provides detailed application notes and protocols for determining the IC50 of METTL16 inhibitors, such as the hypothetical "Mettl16-IN-1," in different cancer cell lines. It includes a summary of known IC50 values for recently identified METTL16 inhibitors, detailed experimental methodologies, and visual diagrams of the METTL16 signaling pathway and experimental workflows.
Introduction to METTL16
METTL16 is an N6-methyladenosine (m6A) RNA methyltransferase that plays a crucial role in cellular processes by methylating various RNA molecules, including U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[1][2][3] This modification influences RNA splicing, stability, and translation.[4][5] METTL16 is essential for maintaining cellular SAM homeostasis, a critical process for all methylation reactions in the cell.[1][3] Due to its involvement in fundamental cellular functions, METTL16 has been implicated in the pathogenesis of several cancers, including leukemia, colorectal cancer, and pancreatic cancer, making it an attractive target for therapeutic intervention.[6][7][8][9]
METTL16 Signaling and Function
METTL16 acts as a "writer" of the m6A modification, recognizing a specific consensus sequence (UACAGARAA) on its target RNAs.[2] Its activity is central to a feedback loop that regulates cellular SAM levels. When SAM levels are low, METTL16 promotes the splicing of MAT2A pre-mRNA, leading to increased production of the SAM synthetase enzyme and subsequent restoration of SAM levels.[2][4] Beyond this, METTL16 has been shown to have both methyltransferase-dependent and -independent functions in gene regulation and has been implicated in the regulation of translation initiation.[5]
Caption: METTL16 signaling pathway illustrating its role in m6A methylation and cellular homeostasis.
IC50 Values of Novel METTL16 Inhibitors
Recent studies have led to the identification of potent METTL16 inhibitors. The following table summarizes the IC50 values for two such compounds in leukemia cell lines.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Compound 1 | METTL16 | - | 25.82 ± 17.19 | [6] |
| Compound 2 | METTL16 | - | 60.91 ± 2.75 | [6] |
Note: The provided references did not specify the cell lines used for the enzymatic IC50 determination, but evaluated the compounds' effects on the viability of HL-60 and CCRF-CEM cell lines.
Experimental Protocols
This section provides detailed protocols for determining the IC50 of a novel METTL16 inhibitor, "this compound," in cancer cell lines. The overall workflow involves an initial in vitro enzymatic assay to determine the direct inhibitory effect on METTL16, followed by cell-based assays to assess the compound's potency in a cellular context.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Pan-cancer analysis of Methyltransferase-like 16 (METTL16) and validated in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL16 inhibits pancreatic cancer proliferation and metastasis by promoting MROH8 RNA stability and inhibiting CAPN2 expression – experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway [frontiersin.org]
Application Notes and Protocols for Studying RNA Degradation Pathways with Mettl16-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mettl16-IN-1, a potent inhibitor of the RNA methyltransferase METTL16, for studying RNA degradation pathways. Detailed protocols for key experiments are included to facilitate the investigation of METTL16's role in post-transcriptional gene regulation.
Introduction to METTL16 and this compound
METTL16 is an N6-methyladenosine (m6A) RNA methyltransferase that plays a crucial role in various aspects of RNA metabolism, including splicing, stability, and translation.[1][2] It recognizes a specific consensus sequence (UACAGAGAA) within its target RNAs, with two of its most well-characterized substrates being the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase, MAT2A.[1][3][4] By regulating the splicing and stability of MAT2A mRNA, METTL16 is a key sensor and regulator of cellular SAM levels, the universal methyl donor.[1][5]
This compound is a valuable chemical tool for elucidating the cellular functions of METTL16. By inhibiting its methyltransferase activity, researchers can dissect the downstream consequences on RNA processing and degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its effects.
| Parameter | Value | Cell Lines | Reference |
| This compound IC50 | 1.7 µM | In vitro assay | [Source] |
| This compound Kd | 1.35 µM | In vitro assay | [Source] |
| Effect on MAT2A mRNA half-life | Data not currently available in published literature. A recommended protocol for determining this is provided below. | N/A | N/A |
| Effect on global m6A levels | Increased total mRNA m6A levels at 50 µM | MDA-MB-231, A549 | [Source] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of METTL16 and the experimental approaches to study them, the following diagrams are provided.
Caption: METTL16 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Studying RNA Degradation with this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound in complete cell culture medium. A typical final concentration range is 10-50 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
After incubation, proceed with downstream applications such as RNA extraction for qPCR or cell lysis for RNA immunoprecipitation.
RNA Immunoprecipitation (RIP) followed by qPCR (RIP-qPCR)
This protocol is for assessing the association of METTL16 with its target RNAs and how this might be affected by this compound.
Materials:
-
Treated and control cells
-
RIP lysis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, protease inhibitors, RNase inhibitors)
-
METTL16 antibody
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
RIP wash buffer (e.g., high salt buffer: 500 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% NP-40, 0.1% SDS)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix and primers for target RNAs
Protocol:
-
Harvest cells and lyse them in RIP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared lysate with the METTL16 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with cold RIP wash buffer.
-
Elute the RNA-protein complexes from the beads.
-
Extract the RNA from the immunoprecipitated material and a portion of the input lysate using an RNA extraction kit.
-
Perform reverse transcription to generate cDNA.
-
Analyze the abundance of target RNAs in the IP and input samples by qPCR using specific primers.
RT-qPCR for MAT2A Splicing Analysis
This protocol allows for the quantification of the spliced and unspliced (intron-retained) isoforms of MAT2A mRNA.
Materials:
-
cDNA from treated and control cells
-
qPCR master mix
-
Primers specific for spliced and unspliced MAT2A (see table below)
-
Primers for a housekeeping gene (e.g., GAPDH)
Primer Design Strategy: To differentiate between the spliced and unspliced forms, design primers that flank the retained intron. A forward primer in the upstream exon and a reverse primer in the downstream exon will only amplify the spliced product. A primer pair with one primer within the intron and the other in an adjacent exon will specifically amplify the unspliced transcript.
Example Primer Sequences for Human MAT2A:
| Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon |
| Spliced MAT2A | CTGGCAGAACTACGCCGTAATG | GTGTGGACTCTGATGGGAAGCA | Exon-exon junction |
| Unspliced MAT2A | (Primer in last intron) | (Primer in last exon) | Intron-exon junction |
| Total MAT2A | CTGGCAGAACTACGCCGTAATG | GTGTGGACTCTGATGGGAAGCA | Constitutive exon region |
Protocol:
-
Set up qPCR reactions for each primer pair with cDNA from this compound treated and control samples.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Calculate the ratio of unspliced to spliced MAT2A to determine the effect of this compound on splicing.
Pulse-Chase RNA Metabolic Labeling for RNA Degradation Analysis
This protocol measures the degradation rate (half-life) of specific RNAs.
Materials:
-
Cells treated with this compound or vehicle
-
4-thiouridine (4sU)
-
Uridine (for chase)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers
Protocol:
-
Pulse: Add 4sU to the cell culture medium at a final concentration of 100-200 µM and incubate for a defined period (e.g., 2-4 hours) to label newly transcribed RNA.
-
Chase: Remove the 4sU-containing medium, wash the cells with PBS, and add fresh medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to chase the 4sU label.
-
Time Points: Harvest cells at various time points after the start of the chase (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Extraction and Analysis:
-
Extract total RNA from each time point.
-
(Optional but recommended) Isolate the 4sU-labeled RNA using biotinylation and streptavidin bead pulldown for higher accuracy.
-
Synthesize cDNA from the total or 4sU-labeled RNA.
-
Perform qPCR to quantify the amount of the target RNA remaining at each time point.
-
-
Data Analysis:
-
Normalize the target RNA levels at each time point to the level at time 0.
-
Plot the percentage of remaining RNA against time.
-
Calculate the RNA half-life by fitting the data to a one-phase decay curve.
-
Conclusion
This compound is a powerful tool for investigating the role of METTL16 in RNA degradation and other post-transcriptional processes. The protocols provided here offer a framework for researchers to design and execute experiments to elucidate the specific functions of METTL16 in their biological systems of interest. The ability to quantitatively assess changes in RNA-protein interactions, splicing, and RNA stability will provide valuable insights into the complex regulatory networks governed by RNA methylation.
References
- 1. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The catalytic efficiency of METTL16 affects cellular processes by governing the intracellular S-adenosylmethionine setpoint - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mettl16-IN-1 Technical Support Center: Troubleshooting Solubility and Experimental Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mettl16-IN-1, a potent inhibitor of the METTL16 methyltransferase. This guide addresses common challenges, with a focus on solubility issues, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of METTL16, an RNA methyltransferase. METTL16 is a "writer" of N6-methyladenosine (m6A), an abundant internal modification of mRNA and other RNAs that plays a crucial role in regulating gene expression. This compound exerts its effects by inhibiting the catalytic activity of METTL16, thereby modulating the m6A modification landscape within the cell. This can impact various cellular processes, including RNA splicing, stability, and translation.
Q2: What are the known downstream effects of inhibiting METTL16 with this compound?
Inhibition of METTL16 can lead to several downstream effects, primarily related to the regulation of S-adenosylmethionine (SAM) homeostasis and cell cycle control. One of the key targets of METTL16 is the mRNA of MAT2A, which encodes the enzyme responsible for producing SAM, the universal methyl donor. By modulating the m6A modification of MAT2A mRNA, METTL16 influences its splicing and stability.[1] Inhibition of METTL16 can therefore disrupt SAM levels, affecting numerous methylation reactions within the cell.[1]
Furthermore, studies have linked METTL16 to the p21 signaling pathway, a critical regulator of cell cycle progression.[2][3][4] Inhibition of METTL16 has been shown to impact the expression of CDKN1A (p21), a key player in this pathway, thereby influencing cell proliferation.[2][3][4] In some cancer contexts, METTL16 inhibition can lead to cell cycle arrest and reduced proliferation.[5]
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For other organic solvents like ethanol, it can be used in combination with other agents for in vivo formulations.[6] It is sparingly soluble in aqueous buffers.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored for future use. To aid dissolution, gentle warming and vortexing or sonication can be applied. Always use anhydrous, high-quality DMSO to minimize degradation of the compound.
Q5: What are the recommended storage conditions for this compound?
-
Solid: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer or Cell Culture Medium
This is a common issue due to the hydrophobic nature of many small molecule inhibitors.
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution or cell culture medium is as low as possible, ideally below 0.5%, to maintain cell health and minimize precipitation.[7]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Pre-warm the Diluent: Warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Increase the Volume of the Diluent: Diluting the compound into a larger volume can help to keep the final concentration below its solubility limit in the aqueous environment.
-
Use of a Surfactant (for in vivo formulations): For animal studies, formulations often include surfactants like Tween 80 or solubilizing agents like PEG300 to improve solubility and bioavailability.[8][9]
Issue 2: Inconsistent or No Biological Effect Observed in Cell-Based Assays
Possible Causes and Solutions:
-
Compound Instability:
-
Solution: Prepare fresh dilutions from your frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Line Specific Effects:
-
Solution: The effect of METTL16 inhibition can be cell-type dependent. Confirm the expression of METTL16 in your cell line of interest. Consider testing a panel of cell lines to identify a responsive model.
-
-
Incorrect Dosing:
-
Assay Interference:
-
Solution: Ensure that the final DMSO concentration in your assay is consistent across all wells, including vehicle controls. High concentrations of DMSO can have independent effects on cell viability and other cellular processes.[7]
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL[8] | Recommended for stock solutions. |
| Ethanol | Soluble in a mixture with Cremophor for in vivo formulations.[6] | Often used as a co-solvent. |
| Water | Sparingly soluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 522.35 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT or MTS)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.[10][11]
-
Incubate the plate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: METTL16 signaling pathway and the effect of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. METTL16 promotes cell proliferation by up‐regulating cyclin D1 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mettl16-IN-1 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Mettl16-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of METTL16, a crucial RNA methyltransferase.[1] It functions by disrupting the interaction between METTL16 and its RNA substrates.[2][3] The primary on-target effect is the inhibition of N6-methyladenosine (m6A) modification of specific RNAs, such as U6 snRNA and MAT2A pre-mRNA, which are key to regulating S-adenosylmethionine (SAM) homeostasis.[4][5][6]
Q2: What are the known quantitative parameters for this compound's interaction with METTL16?
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.7 µM | METTL16 | [1] |
| Kd | 1.35 µM | METTL16 | [1] |
| IC50 | 2.5 µM | Inhibition of U6 snRNA deletion binding to METTL16 MTD | [1] |
Q3: Are there any known cellular effects of this compound that could indicate off-target activity?
Yes, in MDA-MB-231 and A549 cells, treatment with this compound (12.5-50 µM for 24 hours) has been observed to promote MAT2A splicing and increase total m6A mRNA levels.[1] This is somewhat counterintuitive for a METTL16 inhibitor and may suggest complex downstream effects or potential off-target interactions.
Q4: What are the known functions of METTL16 that could be unintentionally affected by an inhibitor?
METTL16 has several functions beyond its catalytic methyltransferase activity. These non-catalytic roles could be potential sources of off-target effects if the inhibitor disrupts them. These functions include:
-
Splicing Regulation: METTL16 can regulate the splicing of MAT2A pre-mRNA independently of its methyltransferase activity.[6]
-
Translation Initiation: METTL16 can interact with eukaryotic initiation factors (e.g., eIF3a/b) to promote the translation of a large number of mRNA transcripts.[2][7][8] This function is dependent on its methyltransferase domain, but not necessarily its catalytic activity.[7]
-
RNA Binding: METTL16 binds to a variety of RNAs, including lncRNAs like MALAT1 and XIST, and its binding may have functions other than methylation.[4][5]
Troubleshooting Guides
Problem 1: I'm observing a cellular phenotype that is inconsistent with METTL16 inhibition (e.g., unexpected changes in protein levels not related to MAT2A).
This could be due to off-target effects of this compound. Here is a guide to investigating this issue:
Step 1: Verify On-Target Engagement Before investigating off-targets, confirm that this compound is engaging with METTL16 in your cellular system at the concentrations used.
-
Suggested Experiment: Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding of this compound to METTL16 in cells.
-
Expected Outcome: An increase in the thermal stability of METTL16 in the presence of this compound.
Step 2: Broadly Assess Off-Target Effects Employ unbiased, genome-wide techniques to identify potential off-target proteins.
-
Suggested Experiment 1: Proteome-wide analysis. Use techniques like Thermal Proteome Profiling (TPP) or chemical proteomics with a clickable version of this compound to identify other proteins that bind to the compound.
-
Suggested Experiment 2: Transcriptome analysis. Perform RNA-sequencing on cells treated with this compound versus a vehicle control to identify widespread changes in gene expression that are not explained by METTL16's known targets.
Step 3: Validate Potential Off-Targets Once potential off-targets are identified, validate them using orthogonal methods.
-
Suggested Experiment: Use techniques like immunoprecipitation-western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding between this compound and the putative off-target protein.
Problem 2: My results with this compound are different from those obtained with METTL16 knockdown/knockout.
This is a common issue when comparing small molecule inhibitors to genetic perturbations and can point to off-target effects or the inhibitor's inability to block all functions of the target protein.
Step 1: Consider the Different Modalities
-
Inhibitor: this compound may only block the catalytic activity or a specific protein-RNA interaction of METTL16. It may not affect METTL16's scaffolding functions or protein-protein interactions.[8]
-
Knockdown/Knockout: This removes the entire protein, eliminating all of its functions (catalytic and non-catalytic).
Step 2: Design Experiments to Differentiate These Possibilities
-
Suggested Experiment: Rescue experiments. In a METTL16 knockout cell line, express different mutants of METTL16 (e.g., a catalytically dead mutant). If the phenotype of the knockout is rescued by the catalytically dead mutant, it suggests a non-catalytic function is at play. You can then test if this compound can replicate the phenotype of inhibiting the wild-type protein in this context.
Experimental Protocols
Protocol 1: Global Off-Target Identification using Thermal Proteome Profiling (TPP)
This method identifies protein targets of a compound by measuring changes in protein thermal stability across the proteome.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for a specified time.
-
Cell Lysis and Temperature Gradient: Harvest and lyse the cells. Aliquot the lysates and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).
-
Protein Precipitation and Digestion: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins. Digest the soluble proteins into peptides using trypsin.
-
TMT Labeling and Mass Spectrometry: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed analysis. Combine the labeled peptides and analyze by LC-MS/MS.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the drug-treated and control samples indicates a direct interaction between the protein and the drug.
Protocol 2: Validating Off-Target Binding with Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating and Lysis: Heat the treated cells at a specific temperature (determined from TPP or an initial optimization experiment). Lyse the cells to release proteins.
-
Western Blot Analysis: Separate the soluble fraction by centrifugation and analyze the amount of the suspected off-target protein remaining in the supernatant by Western blotting. An increased amount of the protein in the soluble fraction of the drug-treated sample compared to the control indicates stabilization and therefore binding.
Visualizations
Caption: METTL16 signaling pathways in the nucleus and cytosol.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough Discovery of METTL16 Inhibitors for RNA Therapy - Innovations Report [innovations-report.com]
- 4. mdpi.com [mdpi.com]
- 5. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing Mettl16-IN-1 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Mettl16-IN-1 cytotoxicity in primary cells.
FAQs
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: As the cytotoxicity of this compound has not been extensively characterized in primary cells, we recommend starting with a concentration range significantly lower than the published IC50 value in cancer cell lines. The reported IC50 for this compound is 1.7 µM.[1][2] A good starting point for primary cells would be a range from 0.1 µM to 5 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q2: How long should I incubate my primary cells with this compound?
A2: Incubation time is a critical factor that can influence cytotoxicity. We recommend starting with a time course experiment, for example, 24, 48, and 72 hours, in conjunction with your dose-response experiment. Some studies in cancer cell lines have used a 24-hour incubation period.[1] However, primary cells can be more sensitive, and shorter incubation times may be necessary to achieve the desired inhibitory effect without compromising cell viability.
Q3: What is the mechanism of action of this compound?
A3: this compound is an aminothiazolone-based inhibitor that disrupts the protein-RNA interaction of METTL16.[3][4] It has been shown to inhibit the binding of METTL16 to its RNA substrates, such as MAT2A mRNA and U6 snRNA.[3][5] This disruption of binding inhibits the methyltransferase activity of METTL16.[3]
Q4: What are the known functions of METTL16?
A4: METTL16 is an RNA methyltransferase that installs N6-methyladenosine (m6A) modifications on various RNA molecules, including U6 snRNA and the pre-mRNA of the S-adenosylmethionine (SAM) synthetase, MAT2A.[6][7][8] By regulating MAT2A splicing, METTL16 plays a crucial role in maintaining cellular SAM homeostasis.[6][7][9] METTL16 has also been implicated in the regulation of translation and has both methyltransferase-dependent and -independent functions.[9][10] It has been shown to be essential for cell viability in many cases.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed at all tested concentrations. | 1. Primary cells are highly sensitive to the inhibitor.2. The concentration range is too high.3. The incubation time is too long.4. Solvent (e.g., DMSO) toxicity. | 1. Lower the starting concentration range (e.g., start from 10 nM).2. Perform a time-course experiment with shorter incubation times (e.g., 6, 12, 24 hours).3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. |
| No observable effect of the inhibitor, even at higher concentrations. | 1. The inhibitor is not active.2. The concentration is too low.3. The incubation time is too short.4. The primary cells are resistant to the inhibitor's effects. | 1. Verify the inhibitor's activity using a positive control cell line (e.g., MDA-MB-231 or A549 cells, where effects have been reported).2. Gradually increase the concentration, while closely monitoring for cytotoxicity.3. Increase the incubation time.4. Confirm METTL16 expression in your primary cells. |
| Inconsistent results between experiments. | 1. Variation in primary cell health and passage number.2. Inconsistent inhibitor preparation.3. Variability in cell seeding density. | 1. Use primary cells at a consistent and low passage number.[11] Ensure cells are healthy and actively proliferating before starting the experiment.2. Prepare fresh stock solutions of the inhibitor and use them for a limited time.[1] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.3. Maintain a consistent cell seeding density across all experiments. |
| Cells are detaching from the culture plate. | 1. Inhibitor-induced apoptosis or necrosis.2. Over-trypsinization during cell passaging.3. Mycoplasma contamination. | 1. Perform a cell viability assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis.2. Use a lower concentration of trypsin for a shorter duration.[12]3. Regularly test your cells for mycoplasma contamination.[12][13] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Determine this compound Cytotoxicity in Primary Cells
Objective: To determine the optimal, non-toxic working concentration and incubation time of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (stored as a concentrated stock solution in DMSO at -80°C)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent primary cells.
-
Seed the cells in a 96-well plate at the recommended density for your cell type. Allow the cells to adhere and recover for 24 hours.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, and 5 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Prepare a no-treatment control with only complete cell culture medium.
-
-
Treatment:
-
After 24 hours of cell recovery, carefully remove the medium and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control.
-
Treat a separate set of plates for each time point (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assessment:
-
At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of the treated cells to the no-treatment control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve for each time point.
-
Determine the concentration that results in a minimal decrease in cell viability (e.g., >90% viability) for your desired incubation time. This will be your optimal working concentration.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| IC50 | 1.7 µM | [1][2] |
| Binding Affinity (Kd) | 1.35 µM | [1][2] |
| Mechanism of Action | Disrupts METTL16-RNA interaction | [3][4] |
Visualizations
Caption: Workflow for optimizing this compound treatment.
Caption: this compound inhibits METTL16-RNA binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 3. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mettl16-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical small molecule inhibitor, Mettl16-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the RNA methyltransferase Mettl16. By binding to the S-adenosylmethionine (SAM) binding pocket of Mettl16, it prevents the transfer of a methyl group to target RNAs, such as the U6 small nuclear RNA (snRNA) and the mRNA of methionine adenosyltransferase 2A (MAT2A).[1][2] This inhibition disrupts downstream cellular processes that are dependent on Mettl16's activity, such as pre-mRNA splicing and regulation of SAM homeostasis.[1][3]
Q2: What are the potential therapeutic applications of inhibiting Mettl16?
A2: Mettl16 is implicated in a variety of diseases, including various cancers where its expression can be either upregulated or downregulated depending on the tumor type.[4][5][6] For instance, high expression of METTL16 has been linked to a poor prognosis in breast cancer, while its downregulation is associated with poor survival in hepatocellular carcinoma.[4] Therefore, this compound could be investigated as a therapeutic agent in cancers where Mettl16 activity is known to be a driver of the disease. Additionally, given Mettl16's role in fundamental cellular processes, its inhibition may have applications in other diseases, but further research is required.
Q3: What is the recommended formulation for in vivo delivery of this compound?
A3: this compound is a hydrophobic molecule with low aqueous solubility. For in vivo studies, it is recommended to use a formulation that enhances its solubility and bioavailability. A common and effective approach is to use a lipid-based formulation, such as lipid nanoparticles (LNPs), or a solution in a biocompatible vehicle like a mixture of DMSO, PEG300, and saline. The choice of formulation can significantly impact the inhibitor's efficacy and toxicity profile.
Troubleshooting Guide
Issue 1: Poor Bioavailability or Lack of Efficacy In Vivo
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of this compound | 1. Optimize Formulation: If using a simple vehicle, consider micronization of the compound or preparing a salt form to improve dissolution. For more advanced formulations, consider encapsulating this compound in lipid nanoparticles (LNPs) or formulating it as a lipophilic salt.[7] 2. Sonication: Ensure the formulation is properly homogenized by sonication before administration. | Increased plasma concentration of this compound and enhanced target engagement in tissues. |
| Rapid Metabolism or Clearance | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the half-life of this compound in the chosen animal model.[8] 2. Adjust Dosing Regimen: Based on the PK data, increase the dosing frequency or consider a continuous delivery method like an osmotic pump. | Maintained therapeutic concentrations of the inhibitor over the desired treatment period. |
| Incorrect Dosing | 1. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. 2. Allometric Scaling: Ensure the dose has been appropriately scaled from in vitro IC50 values or from data from other animal models. | Identification of an effective and well-tolerated dose. |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. In Vitro Profiling: Perform in vitro kinase profiling or other off-target screening to identify potential unintended targets of this compound. 2. Dose Reduction: Lower the dose to a level that maintains efficacy against Mettl16 while minimizing off-target effects. | Reduced toxicity and clearer interpretation of the in vivo phenotype. |
| Formulation-Related Toxicity | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its toxicity. 2. Alternative Formulation: If the vehicle is toxic, explore alternative, more biocompatible formulations such as saline-based solutions or different lipid compositions for LNPs. | Elimination of adverse events not directly caused by this compound. |
| On-Target Toxicity | 1. Conditional Knockout Models: If available, use a conditional knockout model of Mettl16 to mimic the effect of the inhibitor and assess if the observed toxicity is due to Mettl16 inhibition. 2. Lower Dose/Shorter Duration: Reduce the dose or the duration of the treatment to mitigate the on-target toxicity while still achieving a therapeutic window. | A better understanding of the physiological role of Mettl16 and a refined treatment protocol. |
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, daily, i.p. | 1500 ± 250 | - |
| This compound (10 mg/kg) | 10 mL/kg, daily, i.p. | 950 ± 180 | 36.7 |
| This compound (30 mg/kg) | 10 mL/kg, daily, i.p. | 450 ± 120 | 70.0 |
| This compound (50 mg/kg) | 10 mL/kg, daily, i.p. | 200 ± 80 | 86.7 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.) |
| Dose | 30 mg/kg |
| Cmax (Maximum Plasma Concentration) | 5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 25 µM*h |
| Half-life (t½) | 4 hours |
| Bioavailability (%) | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG300, Sterile Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Vortex the mixture thoroughly until it is a clear solution.
-
Add the sterile saline to the mixture and vortex again.
-
The final formulation should be a clear, homogenous solution. Prepare fresh before each administration.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with human cancer cells known to be sensitive to Mettl16 inhibition.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment and control groups.
-
Administration: this compound formulation or vehicle control is administered according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
Visualizations
Caption: Mettl16 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.
Caption: A logical troubleshooting workflow for this compound in vivo experiments.
References
- 1. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. METTL16 in human diseases: What should we do next? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results with Mettl16-IN-1
Welcome to the technical support center for Mettl16-IN-1. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot experiments involving this novel inhibitor of the METTL16 N6-methyladenosine (m6A) RNA methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule inhibitor designed to selectively target the RNA-binding and catalytic activity of the METTL16 methyltransferase. METTL16 is known to install N6-methyladenosine (m6A) modifications on specific RNA molecules, most notably the U6 small nuclear RNA (snRNA) and the 3'-UTR of MAT2A mRNA.[1][2] By inhibiting METTL16, this compound is expected to reduce m6A levels on these target RNAs. This leads to altered splicing and stability of MAT2A pre-mRNA, which in turn affects the homeostasis of S-adenosylmethionine (SAM), the universal methyl donor.[1][3]
Q2: What are the expected outcomes of successful this compound treatment in a cellular context?
Successful inhibition of METTL16 by this compound is anticipated to result in:
-
A dose-dependent decrease in m6A methylation on known METTL16 targets like U6 snRNA and MAT2A mRNA.
-
Altered splicing of MAT2A mRNA, typically leading to increased expression of the MAT2A protein.[2]
-
Potential downstream effects on cellular processes sensitive to SAM levels.
-
In cancer cell lines where METTL16 is oncogenic, a reduction in cell proliferation and viability may be observed.[4][5]
Q3: How can I confirm that this compound is active in my experimental system?
To confirm the activity of this compound, it is recommended to perform a dose-response experiment and measure the methylation status of a known METTL16 target. A significant reduction in m6A levels on U6 snRNA or MAT2A mRNA upon treatment is a primary indicator of inhibitor activity. This can be assessed using techniques such as m6A-specific immunoprecipitation followed by qPCR (MeRIP-qPCR).
Troubleshooting Unexpected Results
Issue 1: No significant change in global m6A levels after this compound treatment.
Q: I've treated my cells with this compound, but a global m6A dot blot or LC-MS/MS analysis shows no significant change in total m6A levels. Is the inhibitor not working?
A: This is not entirely unexpected. METTL16 is responsible for only a subset of all m6A modifications in the cell.[3] The majority of mRNA methylation is carried out by the METTL3/METTL14 complex.[3] Therefore, a global reduction in m6A may not be apparent, especially at lower concentrations or shorter treatment times.
Troubleshooting Steps:
-
Target-Specific Analysis: Instead of a global analysis, perform a targeted measurement of m6A levels on known METTL16 substrates like U6 snRNA or MAT2A mRNA using MeRIP-qPCR. A significant reduction in methylation on these specific targets is a better indicator of this compound activity.
-
Dose-Response and Time-Course: Ensure you have performed a proper dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Inhibitor Stability: Verify the stability of this compound in your cell culture medium over the course of the experiment.
-
Cellular Uptake: Confirm that the inhibitor is being taken up by the cells. While direct measurement can be challenging, you can infer uptake by observing a clear dose-dependent effect on a sensitive downstream marker.
Issue 2: Increased expression of off-target genes.
Q: After treating my cells with this compound, I performed RNA-seq and found a surprising upregulation of genes not known to be direct targets of METTL16. What could be the cause?
A: This could be due to several factors, including indirect effects of METTL16 inhibition or potential off-target activity of the inhibitor.
Troubleshooting Steps:
-
Pathway Analysis: Perform a pathway analysis of the upregulated genes to see if they are related to a common biological process or signaling pathway. For example, METTL16's regulation of SAM homeostasis can have wide-ranging effects on cellular metabolism and gene expression.[6]
-
Off-Target Effects on other Methyltransferases: Although designed to be selective, high concentrations of this compound might inhibit other RNA methyltransferases. It is advisable to check the expression and activity of other m6A writers like METTL3 and METTL14.
-
Secondary Effects of MAT2A Dysregulation: The inhibition of METTL16 can lead to increased MAT2A expression, which in turn elevates cellular SAM levels. This could lead to hypermethylation of other RNAs or even DNA, causing widespread transcriptional changes.
-
Rescue Experiment: To confirm that the observed effects are due to METTL16 inhibition, perform a rescue experiment by overexpressing a drug-resistant mutant of METTL16. If the upregulation of off-target genes is reversed, it suggests the effect is on-target.
Issue 3: Paradoxical increase in m6A levels on a known METTL16 target.
Q: I've treated my cells with this compound and, contrary to expectations, I see an increase in m6A methylation on MAT2A mRNA. How is this possible?
A: This is a complex and unexpected result that could arise from cellular compensatory mechanisms.
Troubleshooting Steps:
-
Compensatory Upregulation of other Methyltransferases: The cell might respond to the inhibition of METTL16 by upregulating other m6A methyltransferases, such as METTL3/METTL14, which could then act on METTL16 targets.
-
Action: Perform western blotting and qPCR to check the expression levels of METTL3 and METTL14.
-
-
Altered Substrate Availability: this compound might alter the conformation of the MAT2A mRNA, making it a more accessible substrate for other methyltransferases.
-
Feedback Loop Disruption: Inhibition of METTL16 disrupts the normal feedback loop that regulates SAM levels. The resulting increase in SAM could drive the activity of other methyltransferases, leading to hypermethylation of accessible targets.
Quantitative Data Summary
Table 1: Hypothetical MeRIP-qPCR Data for this compound Treatment
| Target RNA | Treatment Group | Fold Enrichment (vs. IgG) | Standard Deviation |
| MAT2A | Vehicle Control | 12.5 | 1.2 |
| This compound (1 µM) | 4.2 | 0.5 | |
| This compound (5 µM) | 1.8 | 0.3 | |
| U6 snRNA | Vehicle Control | 15.8 | 1.5 |
| This compound (1 µM) | 6.1 | 0.7 | |
| This compound (5 µM) | 2.5 | 0.4 | |
| GAPDH | Vehicle Control | 1.1 | 0.2 |
| (Negative Control) | This compound (5 µM) | 1.0 | 0.1 |
Table 2: Hypothetical RNA-seq Data for Off-Target Gene Expression
| Gene | Treatment Group | Log2 Fold Change | p-value |
| METTL3 | This compound (5 µM) | 1.8 | 0.002 |
| METTL14 | This compound (5 µM) | 1.5 | 0.005 |
| MYC | This compound (5 µM) | 2.1 | <0.001 |
| CCND1 | This compound (5 µM) | 1.9 | <0.001 |
Experimental Protocols
Protocol 1: m6A-Specific RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR)
-
Cell Lysis and RNA Fragmentation: Lyse cells treated with this compound or vehicle control and isolate total RNA. Fragment the RNA to an average size of 100-200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody conjugated to magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
Reverse Transcription and qPCR: Purify the eluted RNA and perform reverse transcription followed by quantitative PCR using primers specific for the target RNAs (e.g., MAT2A, U6 snRNA) and a negative control (e.g., GAPDH).
-
Data Analysis: Calculate the fold enrichment of m6A-modified RNA in the m6A IP sample relative to the IgG control.
Protocol 2: Western Blotting for Methyltransferase Expression
-
Protein Extraction: Lyse cells treated with this compound or vehicle control and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against METTL16, METTL3, METTL14, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize protein bands using an appropriate detection reagent.
-
Densitometry: Quantify band intensities to determine relative protein expression levels.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Signaling pathway of METTL16 and potential impact of this compound.
References
Mettl16-IN-1 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Mettl16-IN-1 dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is METTL16 and what is its mechanism of action?
A1: METTL16 is a human RNA methyltransferase responsible for adding a methyl group to the N6 position of adenosine (m6A) on specific RNA molecules.[1] Its primary known substrates are the U6 small nuclear RNA (snRNA), which is involved in splicing, and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A), a key enzyme in the production of the methyl donor SAM.[1][2] METTL16 plays a crucial role in regulating gene expression through these modifications. Recent studies have also revealed that METTL16 can promote translation in a manner independent of its methyltransferase activity by interacting with components of the translation initiation complex.[3]
Q2: What is this compound and how does it inhibit METTL16?
A2: this compound represents a class of aminothiazolone inhibitors that are the first reported small molecules to target METTL16.[4] Unlike inhibitors of many other methyltransferases that compete with the methyl donor SAM, this compound functions by disrupting the interaction between METTL16 and its target RNA substrates.[4] This distinct mechanism of action is a critical consideration for assay design and data interpretation.
Q3: What are the key cellular signaling pathways affected by METTL16 inhibition?
A3: Inhibition of METTL16 can impact several cellular pathways. Given its role in modifying U6 snRNA, splicing is a primary pathway affected.[5] Furthermore, by regulating MAT2A mRNA, METTL16 influences the cellular levels of SAM, which is the universal methyl donor for all methylation reactions, thereby indirectly affecting a wide range of cellular processes.[2] METTL16 has also been implicated in the regulation of translation initiation and has been linked to tumorigenesis, particularly in hepatocellular carcinoma.[3]
Troubleshooting Dose-Response Curve Issues
Below are common issues encountered during this compound dose-response experiments, along with potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding or cell health- Pipetting errors, especially with serial dilutions- Edge effects in multi-well plates- Compound precipitation at high concentrations | - Ensure uniform cell seeding and monitor cell viability.- Use calibrated pipettes and consider automated liquid handlers for dilutions.[6]- Avoid using outer wells of plates or fill them with media to maintain humidity.- Visually inspect for compound precipitation and determine the solubility limit of this compound in your assay medium. |
| Flat or incomplete dose-response curve | - Inactive compound or incorrect concentration range- Insufficient incubation time- Assay conditions are not optimal for detecting METTL16 activity- Cell line is not sensitive to METTL16 inhibition | - Verify the identity and purity of this compound. Test a wider range of concentrations.- Optimize the incubation time to allow for sufficient target engagement and downstream effects.- Ensure assay components (e.g., substrate concentration, enzyme concentration) are optimized.[7]- Confirm METTL16 expression and functional relevance in your chosen cell line. |
| Unusual curve shape (e.g., biphasic) | - Off-target effects of this compound at higher concentrations- Compound cytotoxicity masking the specific inhibitory effect- Complex biological response to METTL16 inhibition | - Investigate potential off-target interactions of this compound.- Perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to distinguish specific inhibition from cell death.- Consider that METTL16 has both methyltransferase-dependent and -independent functions which could lead to complex dose-responses.[3] |
| IC50/EC50 values differ from expected | - Differences in experimental conditions (cell type, incubation time, substrate concentration)- Incorrect data normalization or curve fitting model- Compound degradation | - Standardize your experimental protocol and report all relevant parameters.- Normalize data to appropriate controls (e.g., vehicle and positive control). Use a four-parameter logistic (4PL) model for curve fitting and assess the goodness of fit.[8][9]- Ensure proper storage and handling of this compound to prevent degradation. |
Experimental Protocols
Protocol 1: In Vitro METTL16 Methyltransferase Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on METTL16 methyltransferase activity.
Materials:
-
Recombinant human METTL16 protein
-
Fluorophore-labeled RNA substrate (e.g., a fragment of MAT2A pre-mRNA containing the METTL16 recognition site)
-
S-adenosylmethionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or other suitable detection methods
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add recombinant METTL16 protein to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the fluorophore-labeled RNA substrate and SAM.
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence polarization or other signal to determine the extent of RNA methylation.
-
Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of this compound with METTL16 in a cellular context.
Materials:
-
Cells expressing METTL16
-
This compound
-
Cell lysis buffer
-
Antibodies against METTL16 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-METTL16 antibody.
-
Quantify the band intensities and plot the fraction of soluble METTL16 as a function of temperature for each inhibitor concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Experimental workflow for a cell-based this compound dose-response assay.
Caption: Simplified signaling pathway of METTL16 and the inhibitory action of this compound.
Caption: A logical flowchart for troubleshooting common dose-response curve issues.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breakthrough Discovery of METTL16 Inhibitors for RNA Therapy - Innovations Report [innovations-report.com]
- 5. embopress.org [embopress.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
How to prevent Mettl16-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Mettl16-IN-1 in aqueous solutions during experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation with this compound can compromise experimental results. The following table outlines potential causes and recommended solutions to maintain a clear working solution.
| Potential Cause | Observation | Recommended Solution |
| Low Aqueous Solubility | Precipitate forms immediately upon dilution in aqueous buffer (e.g., PBS, cell culture media). | This compound is poorly soluble in water.[1] Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] For aqueous working solutions, use a formulation with co-solvents and surfactants. A proven method involves a multi-step dilution with PEG300 and Tween-80 before adding the aqueous component.[3] |
| Incorrect Solvent for Stock Solution | The compound does not fully dissolve in the initial solvent, or crystals are visible. | Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.[2] |
| Inappropriate Storage | Precipitate appears in the stock solution after storage. | Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2] |
| High Final Concentration in Aqueous Solution | Precipitation occurs when preparing a high-concentration working solution, even with co-solvents. | The final concentration of this compound in the aqueous solution may be exceeding its solubility limit. It is recommended to perform a solubility test to determine the maximum achievable concentration in your specific experimental buffer. If a higher concentration is needed, consider adjusting the formulation by increasing the proportion of co-solvents or surfactants, but be mindful of their potential effects on the experiment. |
| Buffer Incompatibility | Precipitation is observed only in specific buffers. | The pH or ionic strength of the buffer may be affecting the solubility of this compound. Test the solubility in different buffers or adjust the pH of your current buffer. |
| Low Temperature | Precipitation occurs when solutions are placed on ice or stored at 4°C. | The solubility of many compounds decreases at lower temperatures. Prepare working solutions fresh and use them at the experimental temperature. If temporary storage at a low temperature is necessary, check for precipitation before use and gently warm the solution to redissolve the compound if needed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2]
Q2: How should I store the this compound stock solution?
A2: For long-term storage, the stock solution should be aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month.[3] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility.[1][2]
Q3: My this compound precipitated when I diluted the DMSO stock solution directly into my aqueous buffer. How can I prevent this?
A3: Direct dilution of a DMSO stock of a poorly soluble compound into an aqueous buffer is a common cause of precipitation. To prevent this, a formulation approach using co-solvents and surfactants is recommended. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves a stepwise dilution with PEG300 and Tween-80 to create a more stable solution before the final addition of the aqueous buffer.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, to minimize toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[1]
Q5: Can I use other co-solvents or surfactants besides PEG300 and Tween-80?
A5: While the provided protocol specifies PEG300 and Tween-80, other co-solvents (e.g., PEG400) and surfactants are used to improve the solubility of poorly soluble compounds.[4][5] If you need to deviate from the recommended protocol, it is crucial to first perform small-scale solubility and stability tests with your chosen excipients. Also, ensure that these alternative agents do not interfere with your experimental assay.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a step-by-step method for preparing a clear, aqueous working solution of this compound, adapted from a formulation for in vivo use which is also suitable for preventing precipitation in in vitro assays.[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline or desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare the Stock Solution (e.g., 50 mg/mL in DMSO):
-
Accurately weigh the this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or gently warm the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[3]
-
-
Prepare the Working Solution (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Slowly add 450 µL of saline or your desired aqueous buffer to the mixture, vortexing gently during the addition.
-
This will result in a clear working solution.[3] The final concentration of this compound in this example is 5 mg/mL. The concentrations and volumes can be adjusted proportionally to achieve your desired final concentration.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for preparing and using this compound.
Caption: Factors contributing to this compound precipitation.
References
- 1. dbaitalia.it [dbaitalia.it]
- 2. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Addressing batch-to-batch variability of Mettl16-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when using Mettl16-IN-1, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL16.[1] It functions by disrupting the interaction between METTL16 and its target RNA substrates.[2][3] This inhibition can modulate the splicing of METTL16 target genes, such as MAT2A, and affect cellular S-adenosylmethionine (SAM) levels.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to two years, and at 4°C for up to two years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided.
Q3: What are the known cellular effects of this compound treatment?
Treatment of cells with this compound has been shown to promote the splicing of MAT2A mRNA.[1][2] METTL16 is known to regulate the splicing of MAT2A in response to cellular SAM levels.[4][5] By inhibiting METTL16, this compound can lead to an increase in the levels of spliced MAT2A.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in enzymatic assays between different batches of this compound.
Possible Causes:
-
Variability in Compound Purity: Different batches may have varying levels of purity, with impurities potentially interfering with the assay.
-
Presence of Polymorphs: The compound may exist in different crystalline forms (polymorphs) with different solubilities and activities.[6]
-
Degradation of the Compound: Improper storage or handling can lead to degradation of the inhibitor.
-
Assay Conditions: Variations in assay conditions (e.g., enzyme concentration, substrate concentration, incubation time) can significantly impact IC50 values.[7][8]
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Perform quality control (QC) analysis on each new batch of this compound. Recommended QC assays include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
-
Ensure Complete Solubilization:
-
Visually inspect the stock solution to ensure there is no precipitate.
-
If solubility is an issue, gentle warming or sonication may be used as recommended by the supplier.[1]
-
-
Standardize Enzymatic Assay Protocol:
-
Use a consistent and well-validated protocol for all experiments.
-
Key parameters to control include:
-
Enzyme and substrate concentrations.
-
Buffer composition and pH.
-
Incubation time and temperature.
-
-
Refer to the detailed "Mettl16 Enzymatic Assay Protocol" below.
-
-
Perform Dose-Response Curve with a Reference Batch:
-
If possible, use a previously validated "gold standard" batch of this compound as a positive control in parallel with the new batch.
-
Illustrative Data on Batch-to-Batch IC50 Variability:
| Batch ID | Purity (by HPLC) | IC50 (µM) |
| Batch A (Reference) | >99% | 1.7 |
| Batch B | 95% | 2.5 |
| Batch C | 98% | 1.8 |
| Batch D | <90% | >10 |
Note: This data is illustrative and serves to highlight potential variations.
Issue 2: Variable effects on MAT2A splicing in cell-based assays.
Possible Causes:
-
Inconsistent Compound Potency: As with enzymatic assays, batch-to-batch differences in purity and stability can affect cellular activity.
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to the inhibitor.
-
Treatment Conditions: Variations in inhibitor concentration, treatment duration, and serum concentration in the media can alter the outcome.
Troubleshooting Steps:
-
Qualify New Batches: Before use in critical experiments, test each new batch in a pilot experiment to confirm its effect on MAT2A splicing.
-
Standardize Cell Culture and Treatment Protocol:
-
Use cells within a consistent passage number range.
-
Plate cells at a consistent density for all experiments.
-
Ensure consistent inhibitor concentration and treatment duration.
-
Refer to the detailed "Cell-Based MAT2A Splicing Assay Protocol" below.
-
-
Include Positive and Negative Controls:
-
Positive Control: A known splicing modulator or a previously validated batch of this compound.
-
Negative Control: Vehicle (e.g., DMSO) treated cells.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound variability.
Issue 3: Unexpected off-target effects or cellular toxicity.
Possible Causes:
-
Presence of Impurities: Impurities from the synthesis process can have their own biological activities.
-
Metabolites of this compound: The inhibitor may be metabolized into compounds with different activities.
-
Inherent Off-Target Activity: this compound, which has an aminothiazolone scaffold, may interact with other proteins, a possibility for many small molecule inhibitors.[3][9]
Troubleshooting Steps:
-
Assess Compound Purity: As mentioned previously, ensure the purity of the compound batch is high (>98%).
-
Perform Dose-Response for Toxicity: Determine the concentration range where the inhibitor is active against METTL16 without causing significant cytotoxicity using assays like MTT or CellTiter-Glo.
-
Use a Structurally Unrelated Inhibitor: If possible, compare the effects of this compound with another METTL16 inhibitor that has a different chemical scaffold to see if the observed off-target effects are specific to this compound.
-
Consult the Literature for Off-Targets of the Scaffold: Review literature on aminothiazolone-based inhibitors to identify potential known off-targets.[3]
Key Experimental Protocols
Mettl16 Enzymatic Assay Protocol
This protocol is a general guideline for an in vitro methyltransferase assay to determine the IC50 of this compound.
-
Reaction Buffer: Prepare an optimal reaction buffer (e.g., 10 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 5 mM TCEP).[10]
-
Reagents:
-
Recombinant human METTL16 protein.
-
RNA substrate (e.g., a fragment of U6 snRNA or a MAT2A hairpin).[11]
-
S-adenosylmethionine (SAM), with a radiolabeled methyl group (e.g., [3H]-SAM).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the reaction buffer, METTL16 enzyme, and the RNA substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Cell-Based MAT2A Splicing Assay Protocol
This protocol describes how to assess the effect of this compound on the splicing of MAT2A pre-mRNA.
-
Cell Culture: Plate cells (e.g., MDA-MB-231 or A549) in 6-well plates and grow to ~70-80% confluency.
-
Treatment: Treat the cells with a dose-range of this compound (e.g., 12.5-50 µM) or vehicle control (DMSO) for 24 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Design primers that specifically amplify the spliced and unspliced (intron-retained) forms of MAT2A mRNA.
-
Perform qPCR to quantify the relative levels of the spliced and unspliced transcripts.
-
Normalize the data to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Data Analysis:
-
Calculate the ratio of spliced to unspliced MAT2A mRNA for each treatment condition.
-
Compare the ratios in the inhibitor-treated samples to the vehicle-treated control.
-
Mettl16 Signaling Pathway
Caption: Mettl16 signaling and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. courses.edx.org [courses.edx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]
Mettl16-IN-1 degradation and proper storage conditions
For researchers, scientists, and drug development professionals utilizing Mettl16-IN-1, this technical support center provides essential information on proper storage, handling, and troubleshooting to ensure the integrity and efficacy of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both the solid compound and solutions are outlined below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. For example, a 100 mg/mL solution in DMSO can be prepared, which may require sonication to fully dissolve.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect its solubility and stability.[1]
Q3: Is this compound stable to freeze-thaw cycles?
A3: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Q4: How long can I store this compound solutions?
A4: The stability of this compound in solution is dependent on the storage temperature. At -80°C, a stock solution in DMSO is stable for up to 6 months.[1] If stored at -20°C, the solution should be used within 1 month.[1]
Q5: What is the recommended way to prepare working solutions for in vivo experiments?
A5: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] A common formulation involves a multi-step dilution. For instance, a DMSO stock solution can be mixed with PEG300, followed by the addition of Tween-80 and finally saline to achieve the desired concentration.[1]
Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.
Table 1: Storage of Solid this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Sealed, away from moisture and light.[2] |
| Powder | 4°C | 2 years | Sealed, away from moisture and light.[2] |
Table 2: Storage of this compound in Solution
| Solvent | Storage Temperature | Duration | Special Conditions |
| DMSO | -80°C | 6 months | Sealed, away from moisture and light. Aliquot to avoid freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Sealed, away from moisture and light. Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems and provides potential solutions.
Q: I am observing lower than expected potency of this compound in my assay. What could be the cause?
A: Reduced potency can stem from several factors:
-
Improper Storage: Verify that the compound and its solutions have been stored according to the recommended conditions. Long-term storage at inappropriate temperatures or exposure to light and moisture can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound. It is best practice to use single-use aliquots.[1]
-
Age of Solution: For optimal results, use freshly prepared working solutions. Stock solutions stored for extended periods, even at the correct temperature, may exhibit reduced activity.
Q: I am having difficulty dissolving this compound.
A: this compound can be challenging to dissolve. Here are some tips:
-
Use High-Quality Solvent: Ensure you are using anhydrous, high-purity DMSO. The presence of water can significantly impact solubility.[1]
-
Sonication: Gentle sonication can aid in the dissolution of the compound in DMSO.[1]
-
Warming: Gentle warming can also be employed to aid dissolution, but be cautious to avoid high temperatures that could accelerate degradation.
Q: My experimental results are inconsistent. What should I check?
A: Inconsistent results are often traced back to procedural variability.
-
Solution Preparation: Ensure that stock and working solutions are prepared consistently across experiments.
-
Compound Stability: As this compound working solutions for in vivo studies are recommended to be prepared fresh daily, using older solutions could lead to variability.[1]
-
Assay Conditions: Verify that all other assay parameters (e.g., buffer composition, incubation times, temperature) are consistent.
Experimental Protocols
While specific degradation pathways for this compound are not publicly available, the following general protocol for an in vitro methyltransferase assay using this compound (referred to as compound 45 in the cited literature) can be adapted for your research.
In Vitro METTL16 Methyltransferase Inhibition Assay
This protocol is based on the methods described in the identification of this compound.
-
Reaction Setup:
-
Prepare a reaction mixture containing METTL16 MTD (methyltransferase domain) protein, a specific RNA substrate (e.g., MAT2A-hp1), and S-adenosylmethionine (SAM) in an appropriate reaction buffer.
-
A final concentration of 1% DMSO is typically used as a control.
-
-
Inhibitor Addition:
-
Pre-incubate the METTL16 MTD protein with varying concentrations of this compound for 30 minutes.
-
-
Initiation of Reaction:
-
Add a mixture of the RNA substrate and SAM to the pre-incubated protein-inhibitor mix to start the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour.
-
-
Detection:
-
Measure the methyltransferase activity. A common method is to use a luminescence-based assay kit that detects the formation of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for working with this compound.
References
Mettl16-IN-1 Treatment: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mettl16-IN-1, a potent inhibitor of the RNA methyltransferase METTL16. This guide is intended for scientists and drug development professionals to navigate potential challenges and ensure the rigor of their experimental design.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of METTL16 activity. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit METTL16 in your specific cell line or assay system. 2. Incorrect Vehicle Control: The vehicle (e.g., DMSO) concentration may be too high, affecting cell health or assay performance. 3. Degraded Inhibitor: The this compound stock solution may have degraded due to improper storage. | 1. Determine Optimal Concentration: Perform a dose-response experiment to determine the IC50 of this compound in your system (see Protocol 1). A typical starting range for cellular assays is 12.5-50 µM.[1] 2. Proper Vehicle Control: Ensure the final concentration of the vehicle is consistent across all experimental conditions and does not exceed a level that affects your assay (typically <0.1% DMSO). 3. Proper Storage: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light and moisture.[1] |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell density, passage number, or growth phase can affect cellular response to the inhibitor. 2. Assay Variability: Inconsistent incubation times, temperatures, or reagent concentrations. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to achieve a consistent density at the time of treatment. 2. Standardize Assay Protocol: Adhere strictly to a detailed, written protocol for all experiments. |
| Observed phenotype may be due to off-target effects. | 1. Inhibitor lacks specificity: this compound may be inhibiting other cellular proteins in addition to METTL16. | 1. Use an Inactive Control: Treat cells with a structurally similar but inactive analog of this compound (e.g., compound Ia from the original study) as a negative control.[2][3] 2. Perform Rescue Experiments: Overexpress a resistant form of METTL16 (if available) or wild-type METTL16 to see if the phenotype is reversed.[4] 3. Use an Orthogonal Approach: Confirm the phenotype using a different method of METTL16 inhibition, such as siRNA or shRNA-mediated knockdown.[5] |
| Difficulty confirming target engagement in cells. | 1. Indirect measurement of inhibition: Relying solely on downstream phenotypic changes without directly measuring inhibitor binding to METTL16 in the cellular context. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to METTL16 in intact cells by measuring changes in the thermal stability of the protein (see Protocol 2).[6][7] |
II. Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is an aminothiazolone-based inhibitor that functions by disrupting the interaction between METTL16 and its RNA substrates.[2][3] This prevents METTL16 from depositing N6-methyladenosine (m6A) modifications on its target RNAs.
Q2: What are the known substrates of METTL16?
A2: The most well-characterized substrates of METTL16 are the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase, MAT2A.[8] METTL16 is also known to bind to other RNAs, including the long non-coding RNA MALAT1.[5]
Q3: How does inhibition of METTL16 affect cells?
A3: Inhibition of METTL16 can have multiple effects due to its role in RNA metabolism and SAM homeostasis. For example, treatment with this compound has been shown to promote the splicing of MAT2A mRNA.[1] METTL16 also has functions independent of its methyltransferase activity, such as promoting translation through interaction with the eukaryotic initiation factor 3 (eIF3) complex.[4] Therefore, the observed phenotype may be a result of inhibiting one or both of these functions.
Q4: What are the recommended positive and negative controls for a this compound experiment?
A4:
-
Positive Control: A known downstream effect of METTL16 inhibition, such as an increase in the ratio of spliced to unspliced MAT2A mRNA, can serve as a positive control for inhibitor activity.
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Analog Control: Cells treated with a structurally similar but biologically inactive compound to control for off-target effects of the chemical scaffold.[2][3]
-
Genetic Knockdown/Knockout Control: Comparing the phenotype from this compound treatment to that of METTL16 knockdown or knockout cells can help confirm that the observed effect is on-target.[5][9]
-
Q5: At what concentration should I use this compound?
A5: The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response curve to determine the IC50 in your specific experimental system. A common starting range for cellular experiments is 12.5-50 µM.[1]
III. Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype or biochemical readout.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell line of interest
-
Cell culture reagents
-
Assay-specific reagents (e.g., qPCR primers for MAT2A splicing, antibodies for protein detection)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Assay: Perform the desired assay to measure the effect of the inhibitor. This could be, for example, a cell viability assay, a qPCR analysis of MAT2A splicing, or a western blot for a downstream protein target.
-
Data Analysis: Plot the assay readout against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Verifying Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to METTL16 in a cellular context.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell line of interest
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and western blotting reagents
-
Anti-METTL16 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 2-5 times the IC50) and a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the levels of soluble METTL16 by SDS-PAGE and western blotting using an anti-METTL16 antibody.
-
Data Analysis: Plot the band intensity of soluble METTL16 against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]
IV. Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| This compound IC50 | 1.7 µM | In vitro METTL16 inhibition | [1] |
| This compound Kd | 1.35 µM | Binding to METTL16 | [1] |
| This compound IC50 | 2.5 µM | Inhibition of U6 snRNA deletion and METTL16 MTD interaction | [1] |
| Effective Cellular Concentration | 12.5 - 50 µM | Promotion of MAT2A splicing in MDA-MB-231 and A549 cells | [1] |
V. Visualizing METTL16 Pathways and Experimental Logic
To aid in understanding the cellular context of this compound treatment, the following diagrams illustrate key pathways and experimental workflows.
Caption: METTL16's role in SAM homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The m6A methyltransferase METTL16 inhibits the proliferation of pancreatic adenocarcinoma cancer cells via the p21 signaling pathway [frontiersin.org]
Validation & Comparative
Mettl16-IN-1: A Comparative Analysis of Specificity Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Mettl16-IN-1 and other investigational inhibitors targeting METTL16, a key N6-methyladenosine (m6A) RNA methyltransferase. Understanding the selectivity of these inhibitors is crucial for their development as precise research tools and potential therapeutic agents. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
METTL16 is an emerging target in epitranscriptomics, playing a critical role in cellular processes through the methylation of specific RNA substrates, including the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[1] Several small molecule inhibitors of METTL16 have been developed, broadly falling into two chemical classes: aminothiazolones (e.g., this compound) and aminoureas. While both classes demonstrate potency against METTL16, their specificity profiles against other methyltransferases, a critical parameter for their utility, are not yet fully elucidated.
This guide reveals that while the aminourea-based inhibitors have been shown to be selective against the related METTL3/14 complex, comprehensive selectivity data for the aminothiazolone this compound against a broad panel of methyltransferases is not yet publicly available. The developers of this compound acknowledge the need for further investigation into its selectivity profile.
Inhibitor Specificity and Potency: A Comparative Table
The following table summarizes the available quantitative data for representative METTL16 inhibitors.
| Inhibitor Name/ID | Chemical Class | Target | Assay Type | IC50 | Specificity Data | Reference |
| This compound (Compound 45) | Aminothiazolone | METTL16-U6 snRNA binding | Fluorescence Polarization (FP) | 2.5 µM | Not reported against other methyltransferases. The authors state that further evaluation of the selectivity profile is needed.[2] | Liu Y, et al. (2024) |
| Compound 1 | Aminourea | METTL16 | m6A antibody-based ELISA | 25.82 ± 17.19 nM | No inhibitory activity detected against the METTL3/14 complex in an MTase-Glo assay.[3] | Teino et al. (2023) |
| Compound 2 | Aminourea | METTL16 | m6A antibody-based ELISA | 60.91 ± 2.75 nM | No inhibitory activity detected against the METTL3/14 complex in an MTase-Glo assay.[3] | Teino et al. (2023) |
METTL16 Signaling and Regulatory Pathway
METTL16 plays a crucial role in maintaining cellular homeostasis, particularly in the regulation of S-adenosylmethionine (SAM), the universal methyl donor. It achieves this by methylating the MAT2A pre-mRNA, which influences its splicing and subsequent protein expression. Additionally, METTL16 methylates U6 snRNA, a component of the spliceosome, suggesting a role in the broader regulation of RNA processing.
Experimental Protocols
Detailed methodologies are essential for interpreting and reproducing the findings on inhibitor specificity. Below are the protocols for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay for this compound
This assay is used to measure the disruption of the METTL16-RNA interaction by an inhibitor.
-
Principle: A fluorescently labeled RNA probe, when bound by the larger METTL16 protein, tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the labeled RNA to tumble more freely, leading to a decrease in the polarization signal.
-
Protocol:
-
The METTL16 methyltransferase domain (MTD) is incubated with the test compound (e.g., this compound) or DMSO as a control in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 0.05% v/v Tween 20).
-
A FAM-labeled RNA probe (e.g., MAT2A-hp1 or U6 snRNA) is added to the mixture.
-
The reaction is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
MTase-Glo™ Methyltransferase Assay
This assay is used to quantify the enzymatic activity of methyltransferases and the inhibitory effect of compounds.
-
Principle: The assay measures the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methyltransferases. SAH is converted to ADP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the methyltransferase activity.
-
Protocol:
-
The methyltransferase (e.g., METTL16 or METTL3/14 complex) is pre-incubated with the test inhibitor or DMSO.
-
The methylation reaction is initiated by adding the RNA substrate and SAM.
-
After a defined incubation period, the MTase-Glo™ reagent is added to convert SAH to ADP.
-
A second reagent containing a kinase and luciferase/luciferin is added to produce light.
-
Luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the DMSO control to determine inhibitor potency.
-
m6A Antibody-Based ELISA
This method is used to quantify the amount of m6A in RNA after a methylation reaction.
-
Principle: A biotinylated RNA substrate is incubated with the methyltransferase and SAM. The reaction mixture is then transferred to a streptavidin-coated plate to capture the RNA. A primary antibody specific to m6A is used to detect the modification, followed by a secondary HRP-conjugated antibody for a colorimetric or chemiluminescent readout.
-
Protocol:
-
A biotin-labeled RNA oligonucleotide is incubated with the METTL16 protein, SAM, and the test inhibitor.
-
The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated RNA to bind.
-
The plate is washed to remove unbound components.
-
An anti-m6A primary antibody is added and incubated.
-
After washing, an HRP-conjugated secondary antibody is added and incubated.
-
A substrate for HRP is added to generate a signal that is measured with a plate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Conclusion and Future Directions
The development of potent and selective METTL16 inhibitors is a rapidly advancing area of research. The aminourea-based compounds identified by Teino et al. represent a promising starting point, with demonstrated selectivity against the closely related METTL3/14 complex.[3] The aminothiazolone this compound is also a valuable tool for studying METTL16 function, though its specificity profile remains to be comprehensively determined.[2]
For drug development professionals and researchers, the critical next step is the systematic profiling of existing METTL16 inhibitors against a broad panel of human methyltransferases, including other RNA, DNA, and protein methyltransferases. This will be essential to validate their use as specific probes for dissecting the biological roles of METTL16 and to advance their potential as therapeutic agents for diseases where METTL16 activity is dysregulated.
References
Unraveling METTL16 Function: A Comparative Analysis of the Chemical Probe Mettl16-IN-1 and Genetic Models
For researchers, scientists, and professionals in drug development, understanding the nuances between chemical and genetic modulation of a target is paramount. This guide provides a comprehensive comparison of the pharmacological inhibitor Mettl16-IN-1 with genetic knockdown and knockout models of the RNA methyltransferase METTL16, offering a clear perspective on their respective impacts and experimental utility.
METTL16, an N6-methyladenosine (m6A) RNA methyltransferase, has emerged as a critical regulator of various cellular processes, including RNA splicing, stability, and translation.[1][2][3] Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target. This guide delves into the experimental data generated from studies utilizing the specific inhibitor this compound and compares it with findings from genetic models where METTL16 expression is either reduced (knockdown) or completely abolished (knockout).
Biochemical and Cellular Effects: A Head-to-Head Comparison
Pharmacological inhibition with this compound and genetic perturbation of METTL16 offer distinct yet complementary insights into its function. The following tables summarize the key quantitative data from biochemical and cellular assays.
| Parameter | This compound | Reference |
| IC50 (Inhibitory Concentration 50%) | 1.7 µM | [4][5] |
| Kd (Dissociation Constant) | 1.35 µM | [4][5] |
| Binding Interaction Inhibition (U6 snRNA deletion and METTL16 MTD) | IC50 of 2.5 µM | [4] |
| Table 1: Biochemical Activity of this compound |
| Cellular Phenotype | This compound Treatment | METTL16 Knockdown/Knockout | References |
| MAT2A Splicing | Promotes MAT2A splicing in MDA-MB-231 and A549 cells (at 12.5-50 µM) | Knockdown reduces MAT2A mRNA and protein expression.[6] Immediate knockout showed no change in MAT2A protein expression in one study.[7] | [4][6][7] |
| Total m6A mRNA Levels | Increases total m6A mRNA levels in MDA-MB-231 and A549 cells | Knockdown reduces overall m6A levels.[6] Knockout leads to a transcriptome-wide decrease in m6A abundance.[8] | [4][6][8] |
| Cancer Cell Viability | Reduces viability of HL-60 leukemia cells by up to 40% (other novel inhibitors). | Knockdown inhibits proliferation of pancreatic and hepatocellular carcinoma cells. | [9][10] |
| Learning and Memory | Not Reported | Knockdown in the hippocampus disrupts learning and memory.[6] | [6] |
| Spermatogenesis | Not Reported | Germline conditional knockout impairs spermatogonial differentiation and meiosis initiation. | [7] |
| Table 2: Comparison of Cellular Phenotypes |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for the key assays mentioned.
In Vitro METTL16 Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against METTL16 methyltransferase activity.
-
Protocol:
-
Recombinant human METTL16 protein is incubated with a specific RNA substrate (e.g., a fragment of MAT2A or U6 snRNA containing the m6A consensus sequence) and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled ([3H]-SAM).
-
The reaction is carried out in a suitable buffer system at a controlled temperature and for a defined period.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reaction is stopped, and the amount of incorporated radiolabel into the RNA is quantified using methods like scintillation counting after RNA purification.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
-
Principle: To assess the effect of this compound or METTL16 knockdown on the proliferation and survival of cells.
-
Protocol (using MTT assay as an example):
-
Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
For inhibitor studies, cells are treated with a range of concentrations of this compound. For genetic studies, cells with stable METTL16 knockdown or control cells are used.
-
After a specific incubation period (e.g., 24, 48, 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated or control shRNA-treated cells).
-
RNA Splicing Analysis
-
Principle: To determine the effect of METTL16 modulation on the alternative splicing of its target transcripts, such as MAT2A.
-
Protocol (using RT-qPCR):
-
Total RNA is extracted from cells treated with this compound or from METTL16 knockdown/knockout and control cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is carried out using primers that specifically amplify either the spliced or unspliced (intron-retained) isoforms of the target gene.
-
The relative expression of each isoform is calculated using a reference gene for normalization.
-
The ratio of spliced to unspliced isoforms is then compared between the different treatment groups.
-
Global m6A Quantification
-
Principle: To measure the overall level of N6-methyladenosine in the total mRNA population.
-
Protocol (using m6A dot blot):
-
Total RNA is extracted from cells, and mRNA is subsequently purified.
-
Serial dilutions of the purified mRNA are spotted onto a nitrocellulose or nylon membrane.
-
The membrane is cross-linked (e.g., using UV light) to immobilize the RNA.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for m6A.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The intensity of the dots is quantified to determine the relative m6A levels, often normalized to the total amount of RNA spotted (e.g., by staining with methylene blue).
-
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: METTL16's dual role in the nucleus and cytoplasm and points of intervention.
Caption: A generalized workflow for studying METTL16 function.
Conclusion
The comparison between this compound and genetic models of METTL16 reveals both overlapping and distinct effects. This compound provides a powerful tool for acute, dose-dependent inhibition of METTL16's methyltransferase activity, allowing for the study of its immediate cellular roles. Genetic models, on the other hand, offer insights into the long-term consequences of METTL16 depletion, encompassing both its catalytic and non-catalytic functions.
A notable difference lies in the observed effect on total m6A levels. While genetic knockdown consistently leads to a decrease, treatment with this compound has been reported to increase total m6A levels in certain cell lines.[4] This discrepancy may be due to compensatory mechanisms or off-target effects of the inhibitor, highlighting the importance of using both chemical and genetic tools in parallel to validate findings.
For researchers investigating the therapeutic potential of targeting METTL16, this compound and similar inhibitors are invaluable for preclinical studies. However, genetic models remain the gold standard for elucidating the fundamental biological roles of METTL16 in development and disease. By integrating data from both approaches, a more complete and nuanced understanding of METTL16 function can be achieved.
References
- 1. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
- 6. Knockdown of METTL16 disrupts learning and memory by reducing the stability of MAT2A mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Mettl16-IN-1 and Related Aminothiazolone Inhibitors
The methyltransferase-like protein 16 (METTL16) has emerged as a significant therapeutic target due to its multifaceted role in gene regulation, including RNA methylation and translation initiation.[1][2] As a key N6-methyladenosine (m6A) "writer," METTL16's activity is linked to various cancers, making the development of potent inhibitors a critical area of research.[3][4] This guide provides a detailed comparison of Mettl16-IN-1 and other recently developed first-in-class aminothiazolone inhibitors, presenting key efficacy data and the experimental protocols used for their characterization.[1][5]
The Role of METTL16 in Cellular Processes
METTL16 exhibits dual functions depending on its cellular location. In the nucleus, it acts as an m6A methyltransferase, modifying specific RNA substrates like the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A), thereby influencing pre-mRNA splicing.[3][6][7] In the cytosol, METTL16 can promote the translation of thousands of mRNAs by interacting with eukaryotic initiation factors, a function that can be independent of its methyltransferase activity.[5][8][9] Given these crucial roles, inhibiting METTL16 with small molecules presents a promising strategy for cancer therapy.[10]
Comparative Efficacy of Aminothiazolone Inhibitors
A series of novel, first-in-class aminothiazolone inhibitors of METTL16 were identified through a high-throughput screening pipeline.[5] this compound, also identified as "compound 45" in the primary literature, emerged as one of the most promising candidates from this series.[10][11][12] The primary measure of efficacy for these compounds was their ability to disrupt the protein-RNA interaction between METTL16 and its substrates, quantified by IC50 values obtained from Fluorescence Polarization (FP) assays.
The table below summarizes the comparative inhibitory potency of this compound and its analogues against the METTL16-U6 snRNA interaction.[5][10]
| Compound ID | Common Name | IC50 (µM)[5][10] | Notes |
| Compound 1 | Initial Hit | 16.3 | The initial hit identified from a library screen of ~25,000 molecules.[5][10] |
| Compound 27 | Analogue | 6.6 | An analogue developed through structural optimization. |
| Compound 42 | Analogue | 26.9 | Demonstrated decreased potency compared to the initial hit.[5][10] |
| Compound 45 | This compound | 2.5 | One of the most potent inhibitors identified.[11] |
| Compound 46 | Analogue | 2.8 | Shows inhibitory potency comparable to this compound. |
| Compound 47 | Analogue | 6.4 | An analogue developed through structural optimization. |
| Compound 49 | Analogue | 5.3 | An analogue developed through structural optimization. |
Data sourced from Fluorescence Polarization assays measuring the disruption of the METTL16 MTD and U6 snRNA interaction.
Experimental Methodologies
The characterization of these aminothiazolone inhibitors involved several key biochemical and cellular assays. The workflow began with a large-scale screening to find an initial hit, followed by medicinal chemistry efforts to optimize the structure for improved potency.
This assay was the primary screening method used to identify compounds that disrupt the interaction between the METTL16 Methyltransferase Domain (MTD) and its RNA substrates.[5]
-
Reagents & Preparation :
-
METTL16 MTD protein (e.g., 80 nM final concentration).
-
FAM-labeled RNA probe (e.g., MAT2A-hp1 or U6 snRNA, 2 nM final concentration).[5]
-
Test compounds dissolved in DMSO.
-
Assay Buffer.
-
-
Procedure :
-
Add METTL16 MTD protein and the test compound to a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add the FAM-labeled RNA probe to initiate the binding reaction.
-
Incubate for an additional period (e.g., 1 hour).
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis :
-
A decrease in the FP signal indicates disruption of the METTL16-RNA interaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay measures the enzymatic activity of METTL16 by quantifying the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction.[5][10]
-
Reagents & Preparation :
-
METTL16 MTD protein.
-
RNA substrate (e.g., MAT2A-hp1).
-
S-adenosylmethionine (SAM) as the methyl donor.
-
Test compounds dissolved in DMSO.
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega).
-
-
Procedure :
-
Pre-incubate METTL16 MTD with the test compound for 30 minutes.[10]
-
Initiate the methyltransferase reaction by adding a mixture of the RNA substrate and SAM.
-
Allow the reaction to proceed for 1 hour at room temperature.[10]
-
Stop the reaction and detect the generated SAH by adding the MTase-Glo™ reagents according to the manufacturer's protocol.
-
Measure the resulting luminescence with a plate reader.
-
-
Data Analysis :
-
A decrease in luminescence indicates inhibition of METTL16's methyltransferase activity.
-
Results are typically expressed as the percentage of inhibition at a given compound concentration. For example, some aminothiazolones exhibited >50% inhibition of methylation at a 50 µM concentration.[5]
-
Conclusion
The development of aminothiazolone inhibitors represents a significant advancement in targeting the RNA methyltransferase METTL16.[5] Through a systematic discovery and optimization process, this compound (compound 45) was identified as a potent inhibitor with a low single-digit micromolar IC50 value for disrupting METTL16-RNA binding.[5][11] The comparative data demonstrate clear structure-activity relationships within the aminothiazolone series. These first-in-class inhibitors serve as valuable chemical probes to further investigate the biological functions of METTL16 and as a foundation for developing novel therapeutic agents for cancer and other diseases.[1]
References
- 1. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. METTL16 suppressed the proliferation and cisplatin-chemoresistance of bladder cancer by degrading PMEPA1 mRNA in a m6A manner through autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. genecards.org [genecards.org]
- 8. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Binding by the m6A Methyltransferases METTL16 and METTL3 [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | DNA Methyltransferase | | Invivochem [invivochem.com]
Confirming METTL16 Target Engagement: A Comparative Guide to Western Blot Analysis and Alternative Methodologies
For researchers and drug development professionals investigating the role of the RNA methyltransferase METTL16, confirming target engagement is a critical step in validating the efficacy and mechanism of action of potential inhibitors. While Western blot analysis is a widely used technique, a comprehensive understanding of its strengths and limitations in this context, alongside a comparative evaluation of alternative methods, is essential for robust experimental design. This guide provides a detailed comparison of Western blot analysis with other key target engagement assays, supported by experimental protocols and visual workflows.
Comparison of Target Engagement Assays for METTL16
Choosing the appropriate assay to confirm METTL16 target engagement depends on various factors, including the specific research question, available resources, and the nature of the therapeutic agent. The following table summarizes the key characteristics of Western blot analysis and three common alternative methods.
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Western Blot | Immunodetection of METTL16 protein levels. | Changes in total METTL16 protein expression upon treatment with a potential modulator. Can also be used to detect post-translational modifications if appropriate antibodies are available. | - Widely accessible and technically straightforward.- Relatively inexpensive.- Can provide information on protein size and abundance. | - Indirect measure of target engagement; does not confirm direct binding.- Can be semi-quantitative.- Antibody specificity is crucial. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct evidence of target engagement by a small molecule in a cellular context. Can be used to determine the apparent binding affinity. | - Measures target engagement in intact cells.- Does not require modification of the compound.- Can be adapted for high-throughput screening. | - Requires a specific antibody for detection by Western blot.- Optimization of heating conditions is necessary.- May not be suitable for all protein targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolytic degradation. | Identifies direct binding of a small molecule to its protein target. | - Does not require compound labeling.- Can be used with crude cell lysates.- Relatively simple and cost-effective. | - Requires optimization of protease concentration and incubation time.- Not all binding events confer protection from proteolysis.- May not be suitable for weak binders. |
| Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR | Immunoprecipitation of methylated RNA using an m6A-specific antibody, followed by quantification of specific RNA targets. | Measures the functional consequence of METTL16 inhibition or activation by quantifying changes in the methylation status of known METTL16 target RNAs (e.g., MAT2A). | - Provides functional evidence of target engagement.- Highly sensitive and quantitative.- Can be used to validate downstream effects of METTL16 modulation. | - Indirect measure of direct binding to METTL16.- Requires knowledge of specific METTL16 RNA targets.- Can be technically demanding. |
Experimental Protocols
Western Blot Analysis of METTL16
This protocol describes the detection of METTL16 protein levels in cell lysates.
Materials:
-
Cells treated with control or experimental compounds
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against METTL16 (e.g., Cell Signaling Technology #17676)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary METTL16 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA) for METTL16
This protocol outlines the steps to assess the direct binding of a compound to METTL16 in intact cells.
Materials:
-
Cells treated with vehicle or compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for Western blot analysis (as described above)
Procedure:
-
Cell Treatment: Treat cells with the compound of interest or vehicle control.
-
Heating: Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot for METTL16 protein levels as described in the previous protocol. An increase in the amount of soluble METTL16 at higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.[2][3]
Drug Affinity Responsive Target Stability (DARTS)
This protocol describes how to identify direct binding of a small molecule to METTL16 in cell lysates.[4][5][6][7][8]
Materials:
-
Cell lysate
-
Compound of interest or vehicle control
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor
-
Equipment for Western blot analysis
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a non-denaturing buffer.
-
Compound Incubation: Incubate the lysate with the compound or vehicle control.
-
Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor and heating the samples.
-
Western Blot Analysis: Analyze the samples by Western blot for METTL16. A higher amount of intact METTL16 in the compound-treated sample compared to the vehicle control indicates that the compound binds to and protects METTL16 from proteolysis.
Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR
This protocol details the measurement of m6A levels on a known METTL16 target RNA, such as MAT2A.[9][10][11][12][13]
Materials:
-
Total RNA from treated cells
-
RNA fragmentation buffer
-
m6A-specific antibody
-
Protein A/G magnetic beads
-
IP buffer
-
RNA purification kit
-
RT-qPCR reagents and primers for the target RNA (e.g., MAT2A) and a negative control RNA.
Procedure:
-
RNA Fragmentation: Fragment the total RNA to an appropriate size (e.g., ~100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody and then with protein A/G magnetic beads to pull down methylated RNA fragments.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
RNA Elution and Purification: Elute the methylated RNA from the beads and purify it.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR to determine the enrichment of the target RNA in the immunoprecipitated fraction relative to an input control. A decrease in the m6A enrichment of the target RNA upon treatment with a METTL16 inhibitor would indicate successful target engagement and functional modulation.
Visualizing METTL16-Related Pathways and Workflows
To further aid in the understanding of METTL16 function and the experimental approaches to study it, the following diagrams have been generated.
Caption: Simplified signaling pathways involving METTL16.
Caption: General workflow for Western blot analysis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. METTL16 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of N6-methyladenosine in SARS-CoV-2 RNA by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validating Gene Expression Changes from METTL16 Inhibition: A Comparison of Mettl16-IN-1 and Genetic Approaches
For researchers, scientists, and drug development professionals investigating the role of the RNA methyltransferase METTL16, validating on-target effects is a critical step. This guide provides a comparative overview of using the small molecule inhibitor Mettl16-IN-1 versus genetic methods (siRNA/CRISPR) to study METTL16 function, with a focus on validating downstream gene expression changes using quantitative reverse transcription PCR (qRT-PCR).
METTL16 is an N6-methyladenosine (m6A) RNA methyltransferase that plays a crucial role in various cellular processes, including the regulation of S-adenosylmethionine (SAM) homeostasis through its action on MAT2A mRNA, and the modulation of splicing via its methylation of U6 snRNA[1][2][3]. Dysregulation of METTL16 has been implicated in several diseases, including cancer, making it an attractive therapeutic target[4][5].
This compound is a potent and specific inhibitor of METTL16 with a reported IC50 of 1.7 µM and a Kd of 1.35 µM[6]. It functions by disrupting the interaction between METTL16 and its target RNA[5][7]. While specific inhibitors like this compound offer a powerful tool for acute and dose-dependent studies, genetic approaches such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout provide valuable insights into the long-term consequences of METTL16 loss-of-function[1][8].
Comparative Analysis of Methods to Modulate METTL16 Function
| Feature | This compound (Small Molecule Inhibitor) | siRNA/shRNA (Gene Knockdown) | CRISPR-Cas9 (Gene Knockout) |
| Mechanism of Action | Inhibition of METTL16's catalytic activity and/or RNA binding[6][7]. | Post-transcriptional silencing of METTL16 mRNA, leading to reduced protein levels[1]. | Permanent disruption of the METTL16 gene, leading to complete loss of protein expression[9]. |
| Speed of Onset | Rapid, within hours of treatment. | Slower, typically 24-72 hours to achieve significant knockdown. | Requires selection of edited cells, can take weeks to establish a stable knockout cell line. |
| Reversibility | Reversible upon withdrawal of the compound. | Transient, effect is lost over time as cells divide. | Permanent and heritable. |
| Dose-Dependence | Allows for the study of dose-dependent effects. | Can be titrated to some extent by varying siRNA concentration. | "All-or-nothing" effect in knockout clones. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Potential for off-target silencing of other mRNAs. | Potential for off-target gene editing. |
| Applications | Acute functional studies, target validation, therapeutic development. | Transient loss-of-function studies, pathway analysis. | Chronic loss-of-function studies, establishing essentiality. |
Expected Gene Expression Changes Following METTL16 Inhibition
Inhibition of METTL16 is expected to alter the expression of its direct and indirect downstream targets. Based on existing literature from genetic perturbation studies, the following table provides a hypothetical yet representative summary of expected gene expression changes that can be validated by qRT-PCR.
| Gene Target | Function | Expected Change with this compound | Expected Change with siRNA/CRISPR | Rationale |
| MAT2A | Encodes S-adenosylmethionine (SAM) synthetase. | Increased Spliced mRNA | Increased Spliced mRNA | METTL16-mediated m6A modification of MAT2A pre-mRNA promotes intron retention. Inhibition of METTL16 leads to increased splicing and mature mRNA levels[3][10]. |
| MXD4 | MYC pathway regulator. | Increased mRNA Stability | Increased mRNA Stability | METTL16 destabilizes MXD4 mRNA through m6A modification. Inhibition of METTL16 is expected to increase MXD4 mRNA levels[11][12]. |
| BRCA2 | DNA repair. | Decreased mRNA | Decreased mRNA | METTL16 has been shown to upregulate the expression of DNA repair genes. Its inhibition would be expected to decrease their expression[8]. |
| FANCM | DNA repair. | Decreased mRNA | Decreased mRNA | Similar to BRCA2, FANCM is a DNA repair gene regulated by METTL16[8]. |
| NT5DC2 | 5'-nucleotidase domain containing 2. | Increased mRNA | Increased mRNA | Knockdown of METTL16 has been shown to significantly increase the expression of NT5DC2 mRNA[1][13]. |
Note: The quantitative values in a real experiment will depend on the cell type, inhibitor concentration, treatment duration, and the efficiency of the genetic perturbation.
Experimental Protocol: qRT-PCR Validation of Gene Expression Changes
This protocol outlines the key steps for validating gene expression changes following treatment with this compound or genetic modulation of METTL16.
1. Cell Culture and Treatment:
-
Culture cells of interest to a desired confluency.
-
For this compound treatment, incubate cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
For siRNA/shRNA experiments, transfect or transduce cells with constructs targeting METTL16 and a non-targeting control. Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to assess knockdown efficiency and downstream gene expression.
-
For CRISPR-Cas9 experiments, compare the gene expression in knockout cell lines to wild-type or control-edited cell lines.
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Use a consistent amount of RNA for all samples.
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: METTL16 signaling pathway and points of intervention.
Caption: Experimental workflow for qRT-PCR validation.
Caption: Comparison of methods to study METTL16 function.
References
- 1. Characterization of METTL16 as a cytoplasmic RNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Analysis Reveals Functional Roles of METTL16 Domains and Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis of Methyltransferase-like 16 (METTL16) and validated in colorectal cancer | Aging [aging-us.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A promising target for new RNA therapeutics now accessible | EurekAlert! [eurekalert.org]
- 8. The N6-methyladenosine methyltransferase METTL16 enables erythropoiesis through safeguarding genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Methyltransferase METTL16’s Protein Domains Have Differential Functional Effects on Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. METTL16-mediated inhibition of MXD4 promotes leukemia through activation of the MYC-MAX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Mettl16-IN-1: A Tool for Probing m6A RNA Methylation Investigated by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of N6-methyladenosine (m6A) RNA methylation is paramount. Mettl16-IN-1 has emerged as a chemical probe to investigate the role of the METTL16 methyltransferase in this process. This guide provides a comparative analysis of mass spectrometry-based approaches to confirm changes in m6A levels following treatment with this compound, alongside alternative detection methods.
Confirming Changes in m6A Levels with this compound
This compound is a potent inhibitor of the METTL16 RNA methyltransferase, with a reported IC50 of 1.7 μM and a Kd of 1.35 μM. It serves as a valuable tool for studying the specific downstream effects of METTL16-mediated m6A modification. However, it is crucial to note a discrepancy in the reported effects of this inhibitor. While one report suggests that a similar METTL16 inhibitor, referred to as "inhibitor 1," leads to a significant reduction in the m6A/A ratio in HL-60 cells, a commercial vendor has indicated that this compound promotes MAT2A splicing and increases total m6A mRNA levels. This may be due to the complex role of METTL16 in regulating S-adenosylmethionine (SAM) homeostasis, the primary methyl donor for all methylation reactions. By inhibiting METTL16's function in MAT2A pre-mRNA splicing, this compound could indirectly affect the activity of other m6A methyltransferases like METTL3/14, leading to a complex overall effect on global m6A levels. Therefore, direct and quantitative measurement of m6A levels using sensitive techniques like mass spectrometry is essential to accurately interpret the effects of this compound in a given experimental context.
Quantitative Analysis of m6A Levels: A Comparative Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the accurate and absolute quantification of m6A. This method offers high sensitivity and specificity, allowing for the precise determination of the m6A to adenosine (A) ratio in total RNA or mRNA. However, several other methods are available, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Enzymatic digestion of RNA to nucleosides, followed by separation and quantification by mass spectrometry. | Gold standard for quantification. High accuracy, sensitivity, and specificity. Provides absolute quantification of the m6A/A ratio. | Requires specialized equipment and expertise. Does not provide information on the location of m6A modifications. |
| m6A-MeRIP-Seq | Immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing. | Provides transcriptome-wide mapping of m6A sites. Can identify changes in methylation at specific gene locations. | Semi-quantitative. Prone to antibody-related biases and artifacts. Lower resolution (typically ~100-200 nt). Requires significant amounts of starting material. |
| m6A-ELISA | Enzyme-linked immunosorbent assay using an m6A-specific antibody to detect and quantify m6A in total RNA. | Simple, fast, and cost-effective. Suitable for high-throughput screening of multiple samples. | Provides relative quantification of total m6A levels. Lacks information on specific m6A sites. Can have lower sensitivity and be affected by antibody specificity. |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where m6A modifications cause characteristic changes in the electrical current signal. | Enables direct detection of m6A without the need for antibodies or chemical labeling. Provides long reads and information on the stoichiometry of m6A at a single-molecule level. | Data analysis is complex and still under development. Lower throughput compared to other sequencing methods. |
Experimental Protocols
Cell Treatment with this compound
A general protocol for treating cells with this compound is as follows:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO) in parallel.
-
Cell Harvesting: After treatment, harvest the cells for RNA extraction.
Quantification of Global m6A Levels by LC-MS/MS
The following is a summarized protocol for the quantification of m6A levels using LC-MS/MS:
-
RNA Isolation: Extract total RNA from the treated and control cells using a standard method, ensuring high purity and integrity.
-
mRNA Enrichment (Optional but Recommended): Purify mRNA from the total RNA to reduce the background from highly abundant non-coding RNAs.
-
RNA Digestion: Digest the RNA (typically 100-200 ng) into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[1]
-
LC-MS/MS Analysis: Separate the resulting nucleosides using a C18 reverse-phase column and detect them using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for adenosine (A) and m6A are monitored (e.g., m/z 268.0 → 136.0 for A and m/z 282.1 → 150.1 for m6A).[1]
-
Quantification: Generate standard curves for both adenosine and m6A to determine their absolute quantities in the samples. The global m6A level is then expressed as the ratio of m6A to total A.
Visualizing the Workflow and METTL16's Role
To better understand the experimental process and the biological context, the following diagrams illustrate the LC-MS/MS workflow and the signaling pathway involving METTL16.
References
Safety Operating Guide
Proper Disposal of Mettl16-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a potent and biologically active research compound, Mettl16-IN-1 requires careful handling and disposal to ensure personnel safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for potent chemical waste management.
Immediate Safety Considerations
Given that this compound is a potent inhibitor with antitumor activity, it should be handled as a potentially hazardous substance.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| IC50 (METTL16) | 1.7 µM | MedchemExpress.com[1] |
| Kd | 1.35 µM | MedchemExpress.com[1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedchemExpress.com[1] |
Step-by-Step Disposal Protocol
This protocol is based on general guidelines for the disposal of potent, non-specified research chemicals. Always consult and adhere to your institution's specific chemical hygiene plan and local regulations.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect all solid waste contaminated with this compound, including pipette tips, contaminated gloves, weigh boats, and vials, in a dedicated, clearly labeled hazardous waste container. This container should be a puncture-resistant receptacle lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, leak-proof, and chemically compatible hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure screw-top cap.
Step 2: Waste Container Labeling
Properly label all waste containers immediately upon starting waste collection. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other components in the container (e.g., DMSO, ethanol, water) with their approximate percentages.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
Any known hazard characteristics (in the absence of an SDS, it is prudent to indicate "Potent Compound" or "Biologically Active").
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store waste in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This is illegal and can have severe consequences for the environment and public health.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a strong foundation of laboratory safety and responsible chemical handling is essential for fostering a culture of trust and scientific excellence.
References
Safeguarding Your Research: Personal Protective Equipment and Safe Handling of Mettl16-IN-1
Essential guidance for the safe handling, storage, and disposal of the potent METTL16 inhibitor, Mettl16-IN-1, to ensure laboratory safety and procedural integrity.
For researchers and drug development professionals, the safe handling of novel chemical compounds is paramount. This compound, a potent inhibitor of the METTL16 methyltransferase with demonstrated anti-tumor activity, requires careful management in the laboratory. While a specific Safety Data Sheet (SDS) is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent, powdered chemical compounds of unknown toxicity.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a conservative approach to personal protective equipment is crucial to minimize exposure. The primary routes of exposure for a powdered substance are inhalation, dermal contact, and ingestion.[1]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N100/P100/P3 particulate respirator.[2] | To prevent inhalation of the powdered compound, especially during weighing and solution preparation. |
| Hand Protection | Double-gloving: an inner layer of nitrile gloves and an outer layer of chemically resistant gloves (e.g., neoprene or Silver Shield).[3] | To protect against direct skin contact. Check for any visible contamination and change gloves frequently. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[3] | To protect the eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended for handling larger quantities. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure location.
-
Follow the supplier's storage temperature recommendations: -20°C for long-term storage (up to 3 years for the powder) and 4°C for shorter-term storage (up to 2 years). When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
2. Handling and Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.[4]
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
When weighing, use a containment system such as a ventilated balance enclosure if available.[5]
-
Prepare solutions by slowly adding the solvent to the powder to avoid generating dust. This compound is soluble in DMSO.
-
Ensure all labware that comes into contact with the compound is properly decontaminated after use.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For a small powder spill, gently cover it with a damp paper towel to avoid raising dust and then clean the area with a detergent solution.
-
For a liquid spill, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not discard in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6] Ensure all waste containers are properly labeled with their contents.[7]
Experimental Protocols and Visualizations
While specific experimental protocols will vary, the following diagrams illustrate the general workflow for handling this compound and the logical steps in a risk assessment process.
References
- 1. agnopharma.com [agnopharma.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. escopharma.com [escopharma.com]
- 5. mt.com [mt.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
